Etiracetam-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
173.23 g/mol |
IUPAC Name |
4,4,4-trideuterio-2-(2-oxopyrrolidin-1-yl)butanamide |
InChI |
InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/i1D3 |
InChI Key |
HPHUVLMMVZITSG-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CC(C(=O)N)N1CCCC1=O |
Canonical SMILES |
CCC(C(=O)N)N1CCCC1=O |
Origin of Product |
United States |
Foundational & Exploratory
Isotopic Purity of Etiracetam-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Etiracetam-d3, a deuterated analog of the nootropic and anticonvulsant compound Etiracetam. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies.
Introduction
This compound is a stable isotope-labeled version of Etiracetam, where three hydrogen atoms on the ethyl group have been replaced with deuterium. This labeling is crucial for a variety of applications, including pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative bioanalysis by mass spectrometry. The utility of this compound in these applications is fundamentally dependent on its isotopic purity, which refers to the percentage of the compound that contains the desired number of deuterium atoms. High isotopic purity is essential to minimize interference from unlabeled or partially labeled species, ensuring the accuracy and sensitivity of analytical methods.
Quantitative Data Summary
The isotopic and chemical purity of deuterated racetams are critical quality attributes. While a specific Certificate of Analysis for this compound (the racemate) is not publicly available, data for its S-enantiomer, Levthis compound, provides a strong and relevant benchmark.
| Parameter | Specification | Method | Reference |
| Isotopic Purity | 99% | Mass Spectrometry, ¹H-NMR | Santa Cruz Biotechnology Certificate of Analysis (Levthis compound)[1] |
| Chemical Purity | >95% | HPLC | LGC Standards[2] |
| Molecular Formula | C₈H₁₁D₃N₂O₂ | - | MedChemExpress[3] |
| Molecular Weight | 173.23 g/mol | - | MedChemExpress[3] |
| CAS Number | 2714408-84-9 | - | MedChemExpress[3] |
Experimental Protocols
The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Isotopic Purity Determination by Mass Spectrometry
High-resolution mass spectrometry (HR-MS) is a principal method for quantifying the isotopic distribution of a labeled compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as acetonitrile or methanol.
-
Infusion and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
-
Mass Analysis: The instrument is operated in high-resolution mode to resolve the isotopic peaks of the molecular ion. The mass-to-charge ratios (m/z) of the unlabeled (d0), partially labeled (d1, d2), and fully labeled (d3) species are measured.
-
Data Analysis: The isotopic purity is calculated by determining the relative abundance of the d3 isotopologue compared to the sum of all isotopologues (d0 to d3). Corrections for the natural abundance of isotopes (e.g., ¹³C) are applied for accurate quantification.
Structural Confirmation and Isotopic Purity by ¹H-NMR
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is used to confirm the chemical structure and the position of deuteration.
Methodology:
-
Sample Preparation: The this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: A high-field NMR spectrometer is used to acquire the ¹H-NMR spectrum.
-
Spectral Analysis: The absence or significant reduction of the signal corresponding to the protons on the terminal methyl group of the ethyl side chain confirms successful deuteration at that position. Integration of the remaining proton signals allows for the verification of the overall molecular structure. The isotopic purity can be estimated by comparing the integral of the residual proton signal at the deuterated position to the integrals of other protons in the molecule.
Visualizations
Conceptual Synthesis Workflow for this compound
The synthesis of this compound can be conceptualized as a multi-step process, starting from a deuterated precursor. The following diagram illustrates a plausible synthetic route.
Caption: A generalized workflow for the synthesis and purification of this compound.
Isotopic Purity Analysis Workflow
The following diagram outlines the logical flow of experiments to determine the isotopic purity of this compound.
Caption: Workflow for the analysis of isotopic purity of this compound.
References
Etiracetam-d3 for In Vivo and In Vitro Metabolic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the use of Etiracetam-d3 in metabolic studies, drawing upon the extensive research conducted on its non-deuterated parent compound, Levetiracetam. Etiracetam, the (R)-enantiomer of Levetiracetam, is an anticonvulsant drug candidate. Its deuterated analog, this compound, serves as an invaluable tool, primarily as an internal standard for highly accurate and precise quantification in bioanalytical methods. This guide details the metabolic pathways of the parent compound, presents detailed protocols for conducting both in vitro and in vivo metabolic studies, and summarizes key pharmacokinetic data. The inclusion of logical workflow diagrams and structured data tables aims to facilitate the design and execution of robust metabolic investigations.
Introduction to Etiracetam and the Role of Deuteration
Etiracetam is the (R)-enantiomer of the widely used anti-epileptic drug Levetiracetam. While sharing a similar chemical structure, the stereochemistry of Etiracetam may confer distinct pharmacological and pharmacokinetic properties. Understanding the metabolic fate of Etiracetam is crucial for its development as a therapeutic agent.
The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. The three deuterium atoms in this compound increase its molecular weight without significantly altering its physicochemical properties. This mass difference allows it to be distinguished from the non-labeled Etiracetam by mass spectrometry (MS). Consequently, this compound is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.[1][2] The co-elution of the analyte and the deuterated internal standard helps to normalize for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of quantitative measurements.[1][2]
Metabolic Pathways of the Parent Compound
The metabolism of Levetiracetam has been extensively studied in various species, including humans, rats, mice, dogs, and rabbits, and provides a strong predictive model for the metabolism of Etiracetam.[3][4] The metabolism is not extensive and is not dependent on the hepatic cytochrome P450 (CYP) enzyme system, which minimizes the potential for drug-drug interactions.[5][6]
The primary metabolic pathway is the enzymatic hydrolysis of the acetamide group to form an inactive carboxylic acid metabolite, known as ucb L057 for Levetiracetam.[7] This reaction is primarily catalyzed by B-esterases found in the blood and various tissues, including the liver.[8]
Minor metabolic pathways include:
-
Oxidation at the 3 and 4 positions of the 2-oxopyrrolidine ring.[3]
-
Oxidation at the 5-position of the 2-oxopyrrolidine ring, followed by hydrolysis and ring opening.[3]
A significant portion of the parent drug is excreted unchanged in the urine.[6]
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of Levetiracetam, which can be used as a reference for designing studies with Etiracetam. It is important to note that as an enantiomer, Etiracetam's pharmacokinetics might differ.
Table 1: Pharmacokinetic Parameters of Levetiracetam in Humans (Oral Administration)
| Parameter | Value | Reference |
| Bioavailability | >95% | [6] |
| Time to Peak Plasma Concentration (Tmax) | ~1.3 hours | [6] |
| Plasma Protein Binding | <10% | [9] |
| Volume of Distribution (Vd) | 0.5 - 0.7 L/kg | [6] |
| Elimination Half-Life (t1/2) | 6 - 8 hours (adults) | [6] |
| Metabolism | ~34% of dose | [6] |
| Major Metabolite | Carboxylic acid derivative (ucb L057) | [7] |
| Primary Route of Excretion | Renal (~66% as unchanged drug) | [6] |
Table 2: Comparative Pharmacokinetics of Levetiracetam in Different Species (Oral Administration)
| Species | Tmax (hours) | Major Route of Elimination | % of Dose Excreted in Urine | Reference |
| Mouse | 0.3 - 0.7 | Urine | ~81% | [3] |
| Rat | 0.3 - 0.7 | Urine | ~93% | [3] |
| Rabbit | 1.3 - 2.5 | Urine | ~87% | [3] |
| Dog | 1.3 - 2.5 | Urine | ~89% | [3] |
Experimental Protocols
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol is designed to determine the rate of metabolism of Etiracetam and to identify the formation of its primary metabolites.
Materials:
-
Etiracetam
-
This compound (as internal standard)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (ACN) for quenching the reaction
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of Etiracetam in a suitable solvent (e.g., DMSO or acetonitrile).
-
Prepare a working solution of Etiracetam in the incubation buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the quenching solution (acetonitrile containing this compound at a known concentration).
-
-
Incubation:
-
In a 96-well plate, add the human liver microsomes and phosphate buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the Etiracetam working solution.
-
Incubate the plate at 37°C with constant shaking.
-
-
Time Points and Quenching:
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining concentration of Etiracetam and the formation of its metabolites at each time point. The use of this compound as an internal standard will ensure accurate quantification.
-
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study in rats to determine the absorption, distribution, metabolism, and excretion (ADME) of Etiracetam.
Materials:
-
Etiracetam
-
This compound (as internal standard)
-
Sprague-Dawley rats (or other appropriate strain)
-
Dosing vehicle (e.g., saline, PEG400)
-
Blood collection supplies (e.g., capillaries, EDTA tubes)
-
Anesthesia (if required for blood collection)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate the rats to the housing conditions for at least one week.
-
Fast the animals overnight before dosing (with access to water).
-
Administer a single dose of Etiracetam via the desired route (e.g., oral gavage or intravenous injection).
-
-
Blood Sample Collection:
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a suitable site (e.g., tail vein, saphenous vein).[12][13]
-
The volume of blood collected should be in accordance with institutional animal care and use committee (IACUC) guidelines.[13][14]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Preparation for Analysis:
-
Thaw the plasma samples.
-
Perform a protein precipitation by adding a volume of cold acetonitrile containing this compound.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the concentration of Etiracetam and its major metabolites in the plasma samples. The use of this compound as an internal standard is critical for accurate quantification.
-
Conclusion
This compound is an essential tool for the accurate and reliable investigation of the metabolic fate and pharmacokinetic profile of Etiracetam. By leveraging the extensive knowledge of Levetiracetam's metabolism and employing robust in vitro and in vivo experimental designs as outlined in this guide, researchers can effectively characterize the DMPK properties of Etiracetam. The use of deuterated internal standards in conjunction with sensitive LC-MS/MS analysis is the gold standard for generating high-quality data to support drug development programs.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. texilajournal.com [texilajournal.com]
- 3. Comparative pharmacokinetics and metabolism of levetiracetam, a new anti-epileptic agent, in mouse, rat, rabbit and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of levetiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of levetiracetam [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence for a unique profile of levetiracetam in rodent models of seizures and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Levetiracetam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. 4.7. Human liver microsome metabolic stability assay [bio-protocol.org]
- 12. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.charlotte.edu [research.charlotte.edu]
- 14. einsteinmed.edu [einsteinmed.edu]
Interpreting the Certificate of Analysis for Etiracetam-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of how to interpret a Certificate of Analysis (CoA) for Etiracetam-d3, a deuterated analog of Etiracetam. Understanding the data presented in a CoA is critical for ensuring the quality, purity, and identity of the compound used in research and development. This document outlines the key analytical tests performed, details the experimental methodologies, and presents the data in a clear, structured format.
Certificate of Analysis (CoA) Overview
A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. For a high-purity compound like this compound, used in sensitive research applications, the CoA is an indispensable quality assurance tool. It provides a detailed summary of the analytical tests performed to verify the identity, purity, and quality of the material.
The following sections detail the typical tests and expected results for a batch of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from a representative Certificate of Analysis for this compound.
Table 1: Identification and Physical Properties
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Molecular Formula | C₈H₁₁D₃N₂O₂ | C₈H₁₁D₃N₂O₂ | Mass Spectrometry |
| Molecular Weight | 173.23 g/mol | 173.22 g/mol | Mass Spectrometry |
| Solubility | Soluble in Water and DMSO | Conforms | Visual Inspection |
Table 2: Purity and Impurity Profile
| Test | Specification | Result | Method |
| Purity (HPLC) | ≥ 98.0% | 99.8% | HPLC-UV |
| Chiral Purity (Chiral HPLC) | ≥ 99.0% (S)-enantiomer | 99.9% | Chiral HPLC |
| Residual Solvents | ≤ 0.5% | Conforms | GC-HS |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.15% | Karl Fischer Titration |
Table 3: Spectroscopic and Structural Confirmation
| Test | Specification | Result | Method |
| ¹H NMR | Conforms to structure | Conforms | NMR Spectroscopy |
| Mass Spectrum (ESI+) | Consistent with structure | m/z 174.1 [M+H]⁺ | LC-MS/MS |
Experimental Protocols
Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below. These protocols are representative of standard analytical procedures for the quality control of pharmaceutical-grade compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to determine the purity of this compound by separating it from any non-volatile impurities.
-
Instrumentation : Agilent 1260 Infinity II HPLC system or equivalent, with a UV detector.
-
Column : C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of Acetonitrile and Water (containing 0.1% formic acid).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 205 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : A stock solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity
This method is employed to separate the (S)-enantiomer (this compound) from its (R)-enantiomer, ensuring the chiral purity of the compound.
-
Instrumentation : HPLC system with a UV or PDA detector.
-
Column : Chiral stationary phase column (e.g., Daicel Chiralpak AD-H, 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A mixture of n-Hexane and Isopropyl Alcohol (IPA) with a small percentage of a modifier like diethylamine.
-
Flow Rate : 0.8 mL/min.
-
Column Temperature : 25 °C.
-
Detection Wavelength : 205 nm.
-
Injection Volume : 5 µL.
-
Sample Preparation : The sample is dissolved in the mobile phase to a concentration of about 0.5 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of this compound.
-
Instrumentation : Bruker Avance III 400 MHz NMR spectrometer or equivalent.
-
Solvent : Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).
-
Sample Concentration : Approximately 5-10 mg of the sample is dissolved in 0.7 mL of the deuterated solvent.
-
Parameters : Standard proton NMR acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. The resulting spectrum is compared to a reference spectrum or theoretical chemical shifts.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identity and Molecular Weight Confirmation
LC-MS/MS provides confirmation of the molecular weight and structural identity of the compound.
-
Instrumentation : A liquid chromatography system coupled to a triple quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.
-
LC Method : A rapid LC gradient is typically used to introduce the sample into the mass spectrometer.
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Mass Analysis : The instrument is set to scan for the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.
-
Sample Preparation : A dilute solution of the sample (approximately 10-100 µg/mL) is prepared in a suitable solvent like methanol or acetonitrile.
Visualizations
The following diagrams illustrate the logical flow of the Certificate of Analysis process and a conceptual signaling pathway where a racetam compound might be investigated.
This guide provides the necessary information for researchers, scientists, and drug development professionals to confidently interpret the Certificate of Analysis for this compound. By understanding the underlying analytical methodologies and the significance of the presented data, users can ensure the integrity of their research and the quality of their results.
The Cornerstone of Precision: A-Technical Guide to Deuterium-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the realms of chromatography and mass spectrometry, the pursuit of accuracy and precision is paramount. This guide provides an in-depth exploration of deuterium-labeled internal standards (IS), a critical tool for achieving reliable and reproducible results in bioanalysis and drug development. Stable isotope-labeled (SIL) internal standards are widely considered the gold standard for correcting analytical variability, and among these, deuterated standards are frequently employed due to their cost-effectiveness and accessibility.[1][2][3]
Core Principles of Internal Standardization
An internal standard is a compound with physicochemical properties closely mirroring the analyte of interest, which is added in a known quantity to every sample, calibrator, and quality control sample before processing.[4] Its primary role is to compensate for variations that can occur at multiple stages of an analytical workflow, including sample extraction, derivatization, and instrumental analysis.[4][5] By maintaining a constant ratio of the analyte's response to the internal standard's response, quantitative accuracy can be preserved even in the presence of experimental fluctuations.
Stable isotope-labeled internal standards, such as those labeled with deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), are considered the most effective type of IS.[1] This is because their chemical and physical behavior is nearly identical to the unlabeled analyte, allowing them to track and correct for a variety of potential errors.[2]
The Advantages of Deuterium Labeling
Deuterium-labeled internal standards offer several key benefits in quantitative mass spectrometry:
-
Correction for Matrix Effects: Biological matrices like plasma, urine, and tissue homogenates are complex mixtures that can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to ion suppression or enhancement.[6][7] Because a deuterium-labeled IS co-elutes with the analyte and experiences the same matrix effects, it can effectively normalize these variations, leading to more accurate quantification.[8]
-
Compensation for Sample Loss: During multi-step sample preparation procedures such as liquid-liquid extraction or solid-phase extraction, some amount of the analyte can be lost. A deuterium-labeled IS, being chemically identical, will be lost in the same proportion, thus preserving the accuracy of the final concentration measurement.
-
Improved Precision and Accuracy: By mitigating the impact of both systematic and random errors throughout the analytical process, deuterium-labeled internal standards significantly enhance the precision and accuracy of quantitative assays.[1][9]
Key Considerations and Potential Pitfalls
While deuterium-labeled internal standards are powerful tools, their use requires careful consideration of several potential challenges:
-
Isotopic Exchange (H/D Exchange): One of the most significant concerns is the potential for deuterium atoms to exchange with protons from the solvent or matrix.[2][10] This is particularly problematic if the deuterium label is placed on an exchangeable site, such as on a heteroatom (e.g., -OH, -NH, -SH) or on a carbon atom adjacent to a carbonyl group.[2] Such exchange can compromise the integrity of the standard and lead to inaccurate results.[10]
-
Chromatographic Isotope Effect: The substitution of hydrogen with the heavier deuterium isotope can sometimes lead to slight differences in chromatographic retention times between the labeled and unlabeled compounds.[11] This "isotope effect" can be problematic if the analyte and the internal standard elute into regions of differing matrix effects, thereby negating the corrective power of the IS.[8]
-
Isotopic Purity: It is crucial that the deuterium-labeled internal standard has high isotopic purity and is substantially free of the unlabeled analyte.[2] The presence of unlabeled analyte as an impurity will lead to an overestimation of the analyte's concentration in the sample.
-
In-Source Fragmentation and H/D Scrambling: In some instances, hydrogen-deuterium scrambling can occur in the ion source or collision cell of the mass spectrometer, which can complicate data interpretation and affect quantitation.[3]
Experimental Protocols and Methodologies
The successful implementation of deuterium-labeled internal standards relies on robust and well-validated experimental protocols. Below are generalized methodologies for key experimental stages.
Synthesis of Deuterium-Labeled Internal Standards
The introduction of deuterium into a molecule can be achieved through two primary methods:
-
Hydrogen/Deuterium Exchange: This method involves exposing the unlabeled compound to a deuterium source, often under acidic, basic, or metal-catalyzed conditions.[2] For example, deuterium can be introduced at the alpha position to a carbonyl group through base-catalyzed exchange in a deuterated solvent like D₂O.[2]
-
Chemical Synthesis: This approach involves building the molecule from the ground up using deuterated starting materials or reagents.[2] While often more complex and costly, chemical synthesis allows for precise placement of the deuterium labels on non-exchangeable positions, which is highly desirable.[12][13]
A general protocol for deuterium labeling via H/D exchange is as follows:
-
Dissolve the analyte in a suitable deuterated solvent (e.g., D₂O, MeOD).
-
Add a catalyst if necessary (e.g., a strong acid or base).
-
Heat the mixture under reflux for a specified period to facilitate the exchange reaction.
-
Monitor the reaction progress using techniques like NMR or mass spectrometry.
-
Upon completion, neutralize the reaction and remove the deuterated solvent.
-
Purify the deuterated product using chromatography (e.g., HPLC).
-
Characterize the final product to confirm the location and extent of deuterium incorporation and to assess its isotopic purity.[14]
Bioanalytical Method Using LC-MS/MS
The following outlines a typical workflow for a bioanalytical assay using a deuterium-labeled internal standard:
-
Sample Preparation:
-
To a known volume of biological matrix (e.g., 100 µL of plasma), add a small volume of a concentrated solution of the deuterium-labeled internal standard.
-
Perform protein precipitation by adding a solvent like acetonitrile or methanol, followed by vortexing and centrifugation.
-
Alternatively, use liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard.
-
Evaporate the supernatant or eluate to dryness and reconstitute in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto an appropriate HPLC or UHPLC column.
-
Develop a chromatographic method that provides good separation of the analyte from other matrix components. Ideally, the analyte and the deuterium-labeled IS should co-elute.
-
Optimize mass spectrometer parameters (e.g., electrospray voltage, gas flows, collision energy) for both the analyte and the internal standard.
-
Set up multiple reaction monitoring (MRM) transitions for both the analyte and the IS.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte area / internal standard area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibrators.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Quantitative Data and Performance Evaluation
The effectiveness of a deuterium-labeled internal standard can be demonstrated by comparing assay performance with and without its use.
Table 1: Comparison of Assay Performance for the Anticancer Agent Kahalalide F with an Analog vs. a Deuterium-Labeled Internal Standard
| Parameter | Analog Internal Standard | D8-Labeled Internal Standard |
| Mean Bias (%) | 96.8 | 100.3 |
| Standard Deviation (%) | 8.6 | 7.6 |
| Number of Samples (n) | 284 | 340 |
Data adapted from a study on the bioanalysis of Kahalalide F. The use of the stable isotope-labeled (SIL) internal standard resulted in a mean bias closer to the true value and a significantly lower variance (p=0.02), indicating improved precision and accuracy.[5]
Table 2: Example of H/D Exchange for a Deuterated Internal Standard of Rofecoxib
| Experiment | % Unlabeled | % Labeled (¹³CD₃) |
| Standard in Cyclooctane | <0.5 | >99.5 |
| Standard in Acetonitrile | 0.24 | 65.62 |
| Spiked in Human Plasma (0 h) | 0.50 | 75.53 |
| Spiked in Human Plasma (6 h) | 0.28 | 70.94 |
This table illustrates the potential for H/D exchange when a deuterated standard is placed in different solvent environments. The percentage of the fully deuterated (¹³CD₃) species decreases over time in plasma and is significantly lower in acetonitrile compared to a non-polar solvent, highlighting the importance of label stability.[5]
Visualizing Key Concepts and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the principles and processes discussed.
Caption: Workflow for a typical bioanalytical assay using a deuterium-labeled internal standard.
Caption: Mitigation of matrix effects using a co-eluting deuterium-labeled internal standard.
Conclusion
Deuterium-labeled internal standards are an indispensable tool in modern quantitative analysis, providing a robust means to correct for matrix effects, sample loss, and other sources of analytical variability.[1][15] While their implementation requires careful consideration of potential pitfalls such as isotopic exchange and chromatographic isotope effects, a well-designed and validated method employing a high-quality, stably-labeled internal standard will yield data of superior accuracy and precision.[5] This guide serves as a foundational resource for researchers and scientists seeking to leverage the power of deuterium-labeled internal standards in their analytical endeavors.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. Home - Cerilliant [cerilliant.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. myadlm.org [myadlm.org]
- 9. youtube.com [youtube.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. HPLC STUDIES WITH DEUTERATED COMPOUNDS OF BIOLOGICAL IMPORTANCE - ProQuest [proquest.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Therapeutic Drug Monitoring of Levetiracetam Using Etiracetam-d3
Introduction
Levetiracetam is a widely prescribed second-generation anti-epileptic drug for the treatment of partial-onset, myoclonic, and primary generalized tonic-clonic seizures.[1][2] Therapeutic Drug Monitoring (TDM) of levetiracetam is crucial in certain clinical situations to optimize treatment efficacy and minimize adverse effects.[2][3] TDM is particularly valuable for managing inter-individual pharmacokinetic variability, assessing patient compliance, and adjusting dosages in special populations such as children, pregnant women, and the elderly.[2][4] This document provides a detailed protocol for the quantitative analysis of levetiracetam in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Etiracetam-d3 as the internal standard.
Mechanism of Action
The precise mechanism of action of levetiracetam is not fully understood, but it is distinct from other anti-epileptic drugs.[5][6] The primary target is believed to be the synaptic vesicle protein 2A (SV2A), which is involved in the modulation of neurotransmitter release.[5][7] By binding to SV2A, levetiracetam is thought to reduce the release of excitatory neurotransmitters like glutamate, thereby stabilizing neuronal activity and preventing the hypersynchronization of epileptiform burst firing that leads to seizures.[6][7]
References
- 1. Therapeutic drug monitoring of levetiracetam in daily clinical practice: high-performance liquid chromatography versus immunoassay | European Journal of Hospital Pharmacy [ejhp.bmj.com]
- 2. Therapeutic drug monitoring of levetiracetam in concomitant treatments | Archives of Pharmacy [aseestant.ceon.rs]
- 3. Lessons learnt from therapeutic drug monitoring of levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.skku.edu [pure.skku.edu]
- 5. go.drugbank.com [go.drugbank.com]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Levetiracetam? [synapse.patsnap.com]
Application Notes and Protocols for Etiracetam-d3 Plasma Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of plasma samples for the analysis of Etiracetam-d3, a common deuterated internal standard for the antiepileptic drug Levetiracetam. The following sections outline various extraction techniques, present quantitative data for comparison, and provide step-by-step experimental protocols.
Introduction
Accurate quantification of therapeutic drugs and their internal standards in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This compound, as a stable isotope-labeled internal standard for Levetiracetam, requires efficient and reproducible extraction from plasma to ensure reliable analytical results, typically obtained using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The most common sample preparation techniques include Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). The choice of method depends on factors such as required sensitivity, sample throughput, and available resources.
Comparative Quantitative Data
The selection of a sample preparation technique is often guided by its performance characteristics. The following tables summarize key quantitative data from published methods for the analysis of Levetiracetam, which are directly applicable to its deuterated internal standard, this compound.
| Parameter | Protein Precipitation | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Source(s) |
| Recovery | 68.6% - >90% | 79.95% - 93.4% | ~90% | [1][2][3][4][5] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.2 µg/mL | 0.5 - 1.0 µg/mL | 2.8 µg/mL | [1][3][4][5][6] |
| Linearity Range | 0.1 - 100 µg/mL | 0.5 - 50 µg/mL | 2.8 - 220.0 µg/mL | [1][2][4][5][6] |
| Intra-assay Precision (%CV) | < 7.7% | < 6.33% | < 10% | [1][2][5] |
| Inter-assay Precision (%CV) | < 7.9% | < 6.82% | < 10% | [1][2][5] |
| Intra-assay Accuracy | 99.2% - 109% | 81.6% - 104.09% | Not explicitly stated | [1][2][3] |
| Inter-assay Accuracy | 96.6% - 108% | 80.2% - 112.7% | Not explicitly stated | [1][2][3] |
Table 1: Comparison of Quantitative Parameters for Different Sample Preparation Techniques.
Experimental Protocols
Detailed methodologies for the most common sample preparation techniques are provided below. This compound, as the internal standard, should be spiked into the plasma samples at a fixed concentration before initiating the extraction process.
Protein Precipitation (PPT)
This is a simple and rapid method suitable for high-throughput analysis. Acetonitrile is a commonly used precipitating agent.[1][3][6]
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 50 µL of human plasma into a microcentrifuge tube.[6]
-
Add the appropriate volume of this compound internal standard solution.
-
Add 100 µL of acetonitrile to the plasma sample.[7] Some protocols use a higher ratio, such as 450 µL of acetonitrile for 50 µL of plasma.[6]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or further diluted if necessary. A 1:10 dilution with the mobile phase is sometimes performed.[7]
Caption: Protein Precipitation Workflow.
Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to PPT by utilizing a solid sorbent to retain the analyte of interest while washing away interferences.
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
SPE cartridges (e.g., polymer-based, hydrophilic-lipophilic balanced)[2]
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Elution solvent (e.g., Methanol)
-
SPE manifold
Protocol:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent.
-
Sample Loading: Mix 100 µL of plasma (spiked with this compound) with a suitable buffer if required. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute the analyte and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Caption: Solid-Phase Extraction Workflow.
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Extraction solvent (e.g., Dichloromethane)[5]
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of plasma (spiked with this compound) into a clean tube.
-
Add 500 µL of an appropriate organic solvent (e.g., dichloromethane).
-
Vortex the mixture vigorously for 1-2 minutes to ensure efficient extraction.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
Caption: Liquid-Liquid Extraction Workflow.
Conclusion
The choice of sample preparation technique for this compound in plasma depends on the specific requirements of the bioanalytical assay. Protein precipitation is a fast and simple method suitable for high-throughput screening. Solid-phase extraction generally provides cleaner extracts and higher recovery, which can be advantageous for achieving lower limits of quantification. Liquid-liquid extraction offers a balance between cleanliness and ease of use. The provided protocols and comparative data serve as a guide for researchers to select and implement the most appropriate method for their analytical needs. All methods should be properly validated according to regulatory guidelines to ensure data integrity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Determination of levetiracetam in human plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Quantification of levetiracetam in human plasma by liquid chromatography-tandem mass spectrometry: application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application of Etiracetam-d3 in Pediatric Pharmacokinetic Studies of Levetiracetam
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Levetiracetam is a widely used anti-epileptic drug for treating partial, myoclonic, and tonic-clonic seizures in both adults and children.[1][2] However, significant pharmacokinetic differences exist between pediatric and adult populations, necessitating age-specific dosing regimens to ensure optimal therapeutic outcomes.[3][4][5] Pediatric patients, particularly infants and young children, often exhibit higher clearance and a shorter half-life of Levetiracetam compared to adults, suggesting the need for larger, weight-adjusted doses.[3][5] Therapeutic drug monitoring (TDM) and pharmacokinetic studies are therefore crucial in pediatric patients to individualize treatment.[6]
The use of a stable isotope-labeled internal standard, such as Etiracetam-d3, is best practice for the accurate quantification of Levetiracetam in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled internal standard closely mimics the analyte's behavior during sample preparation and analysis, correcting for variability and improving the accuracy and precision of the results. This document provides detailed application notes and protocols for the use of this compound in pediatric pharmacokinetic studies of Levetiracetam.
Data Presentation
Table 1: Pharmacokinetic Parameters of Levetiracetam in Pediatric vs. Adult Populations
| Parameter | Infants & Young Children (1 to <48 months) | Children (6 to 12 years) | Adults |
| Apparent Clearance (CL/F) | 1.46 ± 0.42 mL/min/kg[5] | 1.43 ± 0.36 mL/min/kg[3] | ~0.96 mL/min/kg[4] |
| Half-life (t½) | 5.3 ± 1.3 hours[5] | 6.0 ± 1.1 hours[3] | 6 to 8 hours[4] |
| Volume of Distribution (Vd) | 0.5–0.7 L/kg[4] | 0.5–0.7 L/kg[4] | 0.5 to 0.7 L/kg[4] |
| Time to Peak Concentration (tmax) | 1.4 ± 0.9 hours[5] | Not specified | ~1.3 hours |
| Normalized Cmax (per 1 mg/kg dose) | Not specified | 1.33 ± 0.35 µg/mL[3] | 1.38 ± 0.05 µg/mL[3] |
| Normalized AUC (per 1 mg/kg dose) | Not specified | 12.4 ± 3.5 µg·h/mL[3] | 11.48 ± 0.63 µg·h/mL[3] |
Table 2: Recommended Pediatric Dosing for Levetiracetam
| Age Group | Indication | Initial Dose | Titration | Recommended Dose |
| 1 to <6 months | Partial-Onset Seizures | 7 mg/kg twice daily | Increase by 7 mg/kg twice daily every 2 weeks | 21 mg/kg twice daily |
| 6 months to <4 years | Partial-Onset Seizures | 10 mg/kg twice daily | Increase by 10 mg/kg twice daily every 2 weeks | 25 mg/kg twice daily |
| 4 to <16 years | Partial-Onset Seizures | 10 mg/kg twice daily | Increase by 10 mg/kg twice daily every 2 weeks | 30 mg/kg twice daily |
| 6 to <16 years | Primary Generalized Tonic-Clonic Seizures | 10 mg/kg twice daily | Increase by 10 mg/kg twice daily every 2 weeks | 30 mg/kg twice daily |
| ≥12 years | Myoclonic Seizures | 500 mg twice daily | Increase by 500 mg twice daily every 2 weeks | 1500 mg twice daily |
This table is a summary of dosing recommendations and should be used in conjunction with full prescribing information.
Experimental Protocols
Bioanalytical Method for Levetiracetam Quantification in Pediatric Plasma using LC-MS/MS with this compound Internal Standard
This protocol describes a method for the quantification of Levetiracetam in pediatric plasma samples using protein precipitation for sample cleanup, followed by analysis with LC-MS/MS. This compound serves as the internal standard.
1. Materials and Reagents:
-
Levetiracetam analytical standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma for calibration standards and quality controls
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
3. Preparation of Stock Solutions, Calibration Standards, and Quality Controls:
-
Stock Solutions: Prepare primary stock solutions of Levetiracetam and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Levetiracetam stock solution in 50:50 methanol:water to create working solutions for calibration standards and quality controls.
-
Internal Standard Working Solution: Prepare a working solution of this compound in acetonitrile at a concentration of 100 ng/mL.
-
Calibration Standards and Quality Controls: Spike drug-free human plasma with the Levetiracetam working solutions to prepare calibration standards (e.g., 0.5, 1, 5, 10, 25, 50, 80 µg/mL) and quality control samples (low, medium, and high concentrations).
4. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of pediatric plasma sample, calibration standard, or quality control into a microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (this compound in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a new tube or well plate.
-
Dilute with 400 µL of ultrapure water containing 0.1% formic acid.
-
Vortex briefly and inject onto the LC-MS/MS system.
5. LC-MS/MS Conditions:
-
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid and 5 mM ammonium acetate in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A suitable gradient to separate Levetiracetam from endogenous plasma components. For example:
-
0-0.5 min: 95% A
-
0.5-2.0 min: Ramp to 5% A
-
2.0-2.5 min: Hold at 5% A
-
2.5-2.6 min: Return to 95% A
-
2.6-3.5 min: Equilibrate at 95% A
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Levetiracetam: 171.2 > 126.1
-
This compound: 174.2 > 129.1
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
6. Data Analysis:
-
Integrate the peak areas for Levetiracetam and this compound.
-
Calculate the peak area ratio of Levetiracetam to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Levetiracetam in the pediatric plasma samples from the calibration curve.
Mandatory Visualizations
Caption: Workflow for the bioanalytical quantification of Levetiracetam.
Caption: Pharmacokinetic differences between pediatric and adult populations.
References
- 1. Levetiracetam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Pharmacokinetic study of levetiracetam in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics of Levetiracetam in Neonatal Seizures: What We Still Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of levetiracetam in infants and young children with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levetiracetam Clinical Pharmacokinetic Monitoring in Pediatric Patients with Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Levetiracetam in Cerebrospinal Fluid using Etiracetam-d3 by LC-MS/MS
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Levetiracetam in human cerebrospinal fluid (CSF). The method utilizes Etiracetam-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, making it suitable for high-throughput analysis in clinical and research settings. The method is validated for linearity, precision, accuracy, and sensitivity, demonstrating its robustness for therapeutic drug monitoring and pharmacokinetic studies of Levetiracetam in the central nervous system.
Introduction
Levetiracetam is a second-generation anti-epileptic drug widely used in the treatment of various seizure types. Monitoring its concentration in cerebrospinal fluid (CSF) is crucial for understanding its pharmacokinetics within the central nervous system and for optimizing therapeutic outcomes. An accurate and reliable analytical method is essential for this purpose. This application note presents a detailed protocol for the quantification of Levetiracetam in CSF using LC-MS/MS with this compound as the internal standard. The structural similarity and stable isotope labeling of this compound make it an ideal internal standard, co-eluting with the analyte and compensating for matrix effects and variations in sample processing.
Experimental
-
Levetiracetam (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human cerebrospinal fluid (drug-free)
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used.
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent
-
Analytical Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm)
The following tables summarize the optimized liquid chromatography and mass spectrometry parameters.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 mm x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B in 2.0 min, hold for 1.0 min, return to 5% B in 0.1 min, equilibrate for 0.9 min |
| Total Run Time | 4.0 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Levetiracetam | This compound |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| MRM Transition (m/z) | 171.1 > 126.1 | 174.1 > 129.1 |
| Collision Energy (eV) | 15 | 15 |
| Declustering Potential (V) | 50 | 50 |
| Entrance Potential (V) | 10 | 10 |
| Collision Cell Exit Potential (V) | 12 | 12 |
Protocols
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Levetiracetam and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Levetiracetam stock solution with 50:50 acetonitrile:water to prepare working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile.
-
Calibration Curve and QC Samples: Spike drug-free CSF with the appropriate working standard solutions to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.
-
Pipette 50 µL of CSF sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (1 µg/mL this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Results and Discussion
The calibration curve was linear over the concentration range of 0.1 to 50 µg/mL. The coefficient of determination (r²) was consistently >0.995.
Table 3: Calibration Curve Summary
| Analyte | Concentration Range (µg/mL) | r² |
| Levetiracetam | 0.1 - 50 | >0.995 |
The intra- and inter-day precision and accuracy were evaluated using QC samples at three concentration levels. The results are summarized in Table 4.
Table 4: Precision and Accuracy Data
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low | 0.3 | < 5% | < 6% | 95-105% | 94-106% |
| Medium | 15 | < 4% | < 5% | 97-103% | 96-104% |
| High | 40 | < 3% | < 4% | 98-102% | 97-103% |
The lower limit of quantification (LLOQ) for Levetiracetam in CSF was determined to be 0.1 µg/mL, with a signal-to-noise ratio greater than 10.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Levetiracetam in cerebrospinal fluid. The use of this compound as an internal standard ensures high accuracy and precision. The simple sample preparation procedure and short run time make this method well-suited for routine therapeutic drug monitoring and pharmacokinetic research, facilitating a better understanding of Levetiracetam's disposition in the central nervous system.
Application Note: High-Throughput Screening for Modulators of SV2A using a Competitive Binding Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Synaptic vesicle glycoprotein 2A (SV2A) is a transmembrane protein found in synaptic vesicles and is crucial for normal neurotransmitter release. It has been identified as the specific binding site for the antiepileptic drug Levetiracetam. The interaction between Levetiracetam and SV2A is a key therapeutic target for seizure control. High-throughput screening (HTS) assays are essential tools in drug discovery for identifying novel compounds that can modulate this interaction.
This application note describes a robust HTS workflow for the identification and characterization of novel modulators of the Levetiracetam-SV2A interaction. The workflow consists of a primary competitive binding assay using Fluorescence Polarization (FP) for high-throughput screening, followed by a secondary confirmatory assay using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for accurate quantification of hit compound potency. In the secondary assay, Etiracetam-d3, a deuterated analog of Levetiracetam, is employed as an internal standard to ensure high accuracy and precision.
Principle of the Assays
Primary Screening: Fluorescence Polarization (FP) Competitive Binding Assay
Fluorescence Polarization is a technique used to measure the binding of a small, fluorescently labeled molecule (tracer) to a larger molecule (protein). When the fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in a low polarization of emitted light upon excitation with polarized light. When bound to the much larger protein, the tracer's rotation is slowed, leading to a higher polarization of the emitted light.
In this competitive assay format, a fluorescently labeled Levetiracetam analog (LEV-Fluor) is used as the tracer, and purified SV2A protein is the binding partner. In the absence of a competitor, LEV-Fluor binds to SV2A, resulting in a high FP signal. When a compound from the screening library competes with LEV-Fluor for binding to SV2A, it displaces the tracer, causing a decrease in the FP signal. The magnitude of this decrease is proportional to the affinity of the test compound for SV2A.
Secondary Confirmatory Assay: LC-MS/MS-based Displacement Assay
Hits identified in the primary screen are further evaluated in a secondary assay to confirm their activity and determine their potency (IC50). This assay directly measures the displacement of a native ligand (Levetiracetam) from SV2A by the test compound. The amount of unbound Levetiracetam is quantified using a highly sensitive and specific LC-MS/MS method. To ensure accurate quantification by correcting for variations in sample processing and instrument response, a stable isotope-labeled internal standard, this compound, is added to all samples.
Materials and Reagents
-
SV2A Protein: Purified, recombinant human SV2A protein.
-
LEV-Fluor: Fluorescently labeled Levetiracetam analog.
-
Levetiracetam: Unlabeled Levetiracetam.
-
This compound: Deuterated Levetiracetam for use as an internal standard.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20.
-
Compound Library: Collection of small molecules for screening.
-
Microplates: 384-well, black, low-volume microplates for the FP assay; 96-well plates for the LC-MS/MS assay.
-
Instrumentation: Microplate reader capable of fluorescence polarization measurements; LC-MS/MS system.
Experimental Protocols
Primary High-Throughput Screening: FP Competitive Binding Assay
a. Reagent Preparation:
-
Prepare a 2X solution of SV2A protein in Assay Buffer.
-
Prepare a 2X solution of LEV-Fluor in Assay Buffer.
-
Prepare test compounds at a 4X concentration in Assay Buffer.
-
Prepare a 4X solution of unlabeled Levetiracetam in Assay Buffer for use as a positive control.
-
Assay Buffer will serve as the negative control.
b. Assay Procedure:
-
Add 5 µL of the 4X test compound, positive control, or negative control to the wells of a 384-well microplate.
-
Add 5 µL of the 2X SV2A protein solution to all wells.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the 2X LEV-Fluor solution to all wells. The final volume in each well is 20 µL.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a compatible microplate reader.
c. Data Analysis:
The percentage of inhibition for each test compound is calculated using the following formula:
% Inhibition = 100 * (1 - [(FP_sample - FP_min) / (FP_max - FP_min)])
Where:
-
FP_sample is the fluorescence polarization of the test compound well.
-
FP_min is the average fluorescence polarization of the positive control wells (maximum displacement).
-
FP_max is the average fluorescence polarization of the negative control wells (no displacement).
Compounds showing inhibition above a certain threshold (e.g., >50%) are considered "hits" and are selected for further analysis.
Secondary Confirmatory Assay: LC-MS/MS-based Displacement Assay
a. Reagent Preparation:
-
Prepare a solution of SV2A protein and Levetiracetam in Assay Buffer.
-
Prepare serial dilutions of the "hit" compounds at 2X concentration in Assay Buffer.
-
Prepare a solution of this compound in acetonitrile for protein precipitation and as an internal standard.
b. Assay Procedure:
-
In a 96-well plate, add 50 µL of the SV2A-Levetiracetam solution to each well.
-
Add 50 µL of the serially diluted hit compounds to the wells.
-
Incubate for 60 minutes at room temperature.
-
Stop the binding reaction and precipitate the protein by adding 200 µL of cold acetonitrile containing this compound.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the samples to quantify the amount of unbound Levetiracetam.
c. Data Analysis:
-
A standard curve of Levetiracetam is generated to quantify the concentration in the samples. The peak area ratio of Levetiracetam to the internal standard (this compound) is used for quantification.
-
The IC50 values for the hit compounds are determined by plotting the percentage of Levetiracetam displacement against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
Table 1: Assay Validation Parameters for the Primary FP-HTS Assay
| Parameter | Value |
| Z'-factor | 0.78 |
| Signal-to-Background (S/B) | 4.2 |
| Signal Window | 150 mP |
| CV of Controls | < 5% |
Table 2: Results of a Mock Primary Screen of 10,000 Compounds
| Parameter | Value |
| Number of Compounds Screened | 10,000 |
| Hit Threshold | >50% Inhibition |
| Number of Primary Hits | 120 |
| Hit Rate | 1.2% |
Table 3: IC50 Values of Confirmed Hits from the Secondary LC-MS/MS Assay
| Compound ID | IC50 (µM) |
| Hit-001 | 0.85 |
| Hit-002 | 1.23 |
| Hit-003 | 2.51 |
| Hit-004 | 4.76 |
| Levetiracetam (Control) | 0.52 |
Visualizations
Caption: High-throughput screening workflow for SV2A modulators.
Caption: Principle of the FP competitive binding assay.
Caption: Workflow for the LC-MS/MS confirmatory assay.
Conclusion
The described HTS workflow provides a comprehensive strategy for the discovery and initial characterization of novel modulators targeting the SV2A protein. The primary FP-based assay is robust, scalable, and suitable for screening large compound libraries. The secondary LC-MS/MS assay, incorporating this compound as an internal standard, offers a highly accurate and specific method for confirming hit compounds and determining their potency. This integrated approach can significantly accelerate the identification of new lead compounds for the development of next-generation therapeutics targeting SV2A-related neurological disorders.
Application Notes and Protocols for Bioequivalence Studies of Levetiracetam Formulations Utilizing Etiracetam-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting bioequivalence studies of Levetiracetam formulations, with a specific focus on the use of Etiracetam-d3 as a stable, isotopically labeled internal standard for quantitative analysis by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Levetiracetam is an anti-epileptic drug widely used for the treatment of various seizure types. To ensure the therapeutic equivalence of generic Levetiracetam formulations, regulatory agencies require bioequivalence (BE) studies. These studies are designed to compare the rate and extent of absorption of a test formulation to a reference formulation.
A critical component of any BE study is the validated bioanalytical method for the accurate quantification of the drug in a biological matrix, typically plasma. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification. This compound possesses nearly identical physicochemical properties to Levetiracetam, ensuring that it behaves similarly during sample preparation and chromatographic separation, thus compensating for any variability in the analytical process and leading to more accurate and precise results.
Experimental Protocols
Bioequivalence Study Design
A typical bioequivalence study for Levetiracetam is a single-dose, two-treatment, two-period, crossover study in healthy adult volunteers under fasting conditions.
-
Study Population: A statistically sufficient number of healthy male and non-pregnant, non-lactating female volunteers.
-
Study Design: A randomized, two-period, two-sequence, crossover design with a washout period of at least 7 days between the two periods.
-
Treatment: A single oral dose of the test Levetiracetam formulation and the reference Levetiracetam formulation.
-
Blood Sampling: Blood samples are collected in tubes containing an appropriate anticoagulant (e.g., K2 EDTA) at predose (0 hours) and at various time points post-dose, typically up to 36 or 48 hours.[1][2] Suggested sampling times are: 0 (predose), 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose.
-
Plasma Preparation: Plasma is separated by centrifugation and stored frozen at -20°C or lower until analysis.
Logical Flow of a Levetiracetam Bioequivalence Study
Caption: Workflow of a typical crossover bioequivalence study for Levetiracetam.
Bioanalytical Method: LC-MS/MS Quantification of Levetiracetam in Plasma
This protocol details a robust and sensitive method for the quantification of Levetiracetam in human plasma using this compound as an internal standard (IS).
2.2.1. Materials and Reagents
-
Levetiracetam reference standard
-
This compound (Internal Standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Drug-free human plasma
2.2.2. Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Levetiracetam and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Levetiracetam stock solution with a mixture of methanol and water (1:1 v/v) to create working standards for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 5 µg/mL.
2.2.3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibrator, QC, or study sample) in a microcentrifuge tube, add 200 µL of the internal standard working solution in acetonitrile (containing 5 µg/mL of this compound).
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 16,100 x g for 2 minutes.
-
Transfer 50 µL of the supernatant to a 96-well plate.
-
Add 350 µL of water to each well.
-
Centrifuge the plate at 4,696 x g for 2 minutes prior to injection into the LC-MS/MS system.
Experimental Workflow for Sample Analysis
Caption: Plasma sample preparation workflow using protein precipitation.
2.2.4. LC-MS/MS Conditions
-
LC System: A validated UPLC or HPLC system.
-
Column: A suitable reversed-phase column, such as a Waters Symmetry C18 (3.9 mm × 150 mm, 5 µm).[3]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous solution containing 5 mmol·L-1 ammonium acetate and 0.3% formic acid.[3] A typical starting condition could be 10% acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
2.2.5. Mass Spectrometric Parameters
The following MRM transitions should be monitored:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Levetiracetam | 171.1 | 154.1[4][5] |
| This compound | 174.1 | 157.1 |
Note: The exact mass transitions for this compound may vary slightly based on the position of the deuterium labels. It is crucial to optimize the MS parameters for both Levetiracetam and the specific this compound standard being used.
2.2.6. Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity: No significant interference at the retention times of Levetiracetam and the internal standard.
-
Linearity: A linear calibration curve over the expected concentration range in plasma (e.g., 0.1 to 80 µg/mL).[3]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Recovery: Consistent and reproducible extraction recovery for both Levetiracetam and the internal standard.
-
Matrix Effect: Assessment of the potential for ion suppression or enhancement from the plasma matrix.
-
Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Data Presentation
Pharmacokinetic Parameters
The primary pharmacokinetic parameters for bioequivalence assessment are Cmax, AUC0-t, and AUC0-inf. The following table summarizes typical pharmacokinetic parameters for Levetiracetam from a bioequivalence study.
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (ng/mL) | 21,299 ± 801.9 | 21,910 ± 842.9[6] |
| AUC0-t (ng·h/mL) | 187,450.7 ± (SD not reported) | 188,845.6 ± (SD not reported)[6] |
| AUC0-inf (ng·h/mL) | Data not consistently reported | Data not consistently reported |
| Tmax (h) | 0.81 (median) | 1.00 (median)[6] |
| t1/2 (h) | 7.43 (CV 12.5%) | 7.64 (CV 13.7%)[1] |
Bioequivalence Statistical Analysis
The bioequivalence of the two formulations is determined by calculating the 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-inf. For bioequivalence to be concluded, the 90% CIs must fall within the acceptance range of 80.00% to 125.00%.
| Pharmacokinetic Parameter | Geometric Mean Ratio (Test/Reference) % | 90% Confidence Interval |
| Cmax | 104.4% | 95.66% - 113.94%[1] |
| AUC0-t | 100.18% | 97.83% - 102.58%[1] |
| AUC0-inf | 99.55% | 97.33% - 101.82%[1] |
The data presented in the tables are examples from published studies and should be used for informational purposes only. Actual results will vary depending on the specific formulations and study conduct.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods provides a robust and reliable approach for the quantification of Levetiracetam in human plasma for bioequivalence studies. The detailed protocols and data presentation guidelines provided in these application notes are intended to assist researchers in designing and conducting high-quality bioequivalence studies that meet regulatory standards. Adherence to validated methods and rigorous statistical analysis are paramount to ensuring the therapeutic equivalence of generic Levetiracetam formulations.
References
- 1. medtopics.it [medtopics.it]
- 2. jocpr.com [jocpr.com]
- 3. LC-MS/MS Method for Quantification of Levetiracetam in Human Plasma and Its Application in Pharmacokinetic Study of Extended-Release Tablets at Fasted And Fed States [journal11.magtechjournal.com]
- 4. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes: Quantitative Determination of Levetiracetam and its Metabolite in Human Plasma using a Validated LC-MS/MS Method with Etiracetam-d3 as Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Levetiracetam (LEV) and its primary carboxylic acid metabolite, UCB L057, in human plasma. The method employs a simple protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard, Etiracetam-d3, to ensure accuracy and precision. The described protocol is suitable for high-throughput analysis in research, clinical trial, and drug development settings.
Introduction
Levetiracetam is a second-generation anti-epileptic drug widely used in the treatment of various seizure types.[1] It is primarily eliminated through renal excretion of the unchanged drug and enzymatic hydrolysis of the acetamide group to form the inactive carboxylic acid metabolite, UCB L057.[2][3] Monitoring the plasma concentrations of both Levetiracetam and its metabolite is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides a detailed protocol for a validated LC-MS/MS method for the simultaneous determination of Levetiracetam and UCB L057 in human plasma. The use of a deuterated internal standard, this compound, which co-elutes with the analyte, compensates for matrix effects and variations in instrument response, leading to reliable quantification.
Metabolic Pathway of Levetiracetam
Metabolism of Levetiracetam to its inactive metabolite.
Experimental Protocols
Materials and Reagents
-
Levetiracetam (≥98% purity)
-
UCB L057 (≥98% purity)
-
This compound (Levthis compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Levetiracetam, UCB L057, and this compound in methanol.
-
Working Standard Solutions: Prepare working solutions of Levetiracetam and UCB L057 by serial dilution of the stock solutions with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution (1 µg/mL this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Workflow for plasma sample preparation.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic or a shallow gradient may be used depending on the system |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
| Collision Energy | Optimized for each analyte and instrument |
| Source Temperature | 500°C |
Table 1: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Levetiracetam | 171.1 | 126.1 |
| UCB L057 | 172.1 | 127.1 |
| This compound | 174.1 | 129.1 |
Quantitative Data Summary
The following tables summarize the performance characteristics of the described LC-MS/MS method, compiled from various validated procedures.
Table 2: Calibration Curve and Linearity
| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| Levetiracetam | 0.5 - 100 | >0.99 |
| UCB L057 | 0.5 - 100 | >0.99 |
Table 3: Lower Limits of Quantification and Detection
| Analyte | LLOQ (µg/mL) | LOD (µg/mL) |
| Levetiracetam | 0.5 | 0.25 |
| UCB L057 | 0.5 | 0.25 |
Table 4: Accuracy and Precision (Intra- and Inter-day)
| Analyte | QC Level | Accuracy (% Bias) | Precision (% RSD) |
| Levetiracetam | Low | < 15% | < 15% |
| Mid | < 15% | < 15% | |
| High | < 15% | < 15% | |
| UCB L057 | Low | < 15% | < 15% |
| Mid | < 15% | < 15% | |
| High | < 15% | < 15% |
Table 5: Recovery
| Analyte | Extraction Recovery (%) |
| Levetiracetam | > 85% |
| UCB L057 | > 80% |
| This compound | > 85% |
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and efficient means for the simultaneous quantification of Levetiracetam and its major metabolite, UCB L057, in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method highly suitable for routine analysis in a variety of research and development applications. The method demonstrates excellent linearity, sensitivity, accuracy, and precision, meeting the general requirements for bioanalytical method validation.
References
Liquid chromatography conditions for separating Etiracetam-d3 and Levetiracetam
An LC-MS/MS method is presented for the quantitative analysis of Levetiracetam, utilizing its deuterated analog, Etiracetam-d3, as an internal standard (IS). This approach is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies in biological matrices such as plasma or serum. The methodology leverages reversed-phase liquid chromatography for separation, coupled with tandem mass spectrometry for sensitive and selective detection.
Principle of the Method
This method employs a simple protein precipitation step for sample preparation, followed by analysis using a reversed-phase C18 column.[1][2] Levetiracetam and its deuterated internal standard are separated from endogenous matrix components and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing or instrument response.[3]
Experimental Protocols
Materials and Reagents
-
Levetiracetam reference standard
-
This compound (or Levthis compound) internal standard
-
HPLC-grade acetonitrile (ACN)[1]
-
HPLC-grade methanol[1]
-
Formic acid (≥98%)[1]
-
Ultrapure water (18 MΩ·cm)[1]
-
Drug-free human plasma/serum for calibration standards and quality controls (QCs)
Standard and QC Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Levetiracetam and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Levetiracetam stock solution in a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards (e.g., covering a range of 0.5 to 100 µg/mL).[1][4]
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration (e.g., 1 µg/mL). This solution will be used as the protein precipitation agent.[1]
-
Calibration Standards and Quality Controls (QCs): Spike drug-free plasma or serum with the appropriate Levetiracetam working solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Mid, and High).
Sample Preparation Protocol (Protein Precipitation)
-
Pipette 50 µL of the sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.[1]
-
Add 450 µL of the IS working solution (in acetonitrile).[1][2]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 15,000 x g) for 10 minutes to pellet the precipitated proteins.[1][5]
-
Transfer 100 µL of the clear supernatant to a new tube or HPLC vial.
-
Dilute the supernatant with 400 µL of ultrapure water.[1][2]
-
Mix well and inject the final solution into the LC-MS/MS system.
Data Presentation: Instrument Conditions
The following tables summarize the recommended starting conditions for the liquid chromatography and mass spectrometry systems. These may require optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography Conditions
| Parameter | Recommended Condition |
| HPLC System | UPLC or HPLC system capable of binary gradient |
| Column | Reversed-Phase C18, e.g., Agilent Zorbax SB-C18 (2.1 x 100 mm, 3.5 µm)[1][2] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile[1] |
| Elution Mode | Isocratic |
| Composition | 40% A : 60% B[1] |
| Flow Rate | 0.5 mL/min[1] |
| Column Temp. | 35°C[1] |
| Injection Volume | 10 µL[1] |
| Run Time | ~2-3 minutes |
Note: Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a powerful alternative for separating polar compounds like Levetiracetam.[6][7]
Table 2: Mass Spectrometry Conditions
| Parameter | Levetiracetam | This compound (IS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI, Positive |
| Precursor Ion (Q1) | m/z 171.1 | m/z 174.1 (Expected) |
| Product Ion (Q3) | m/z 154.1[1] | m/z 157.1 or 154.1 (Requires optimization) |
| Dwell Time | 100-200 ms | 100-200 ms |
| Collision Energy | Optimize for specific instrument | Optimize for specific instrument |
| Ion Source Temp. | ~500°C | ~500°C |
Workflow Visualization
The diagram below illustrates the complete analytical workflow from sample receipt to final data reporting.
Caption: Workflow of the LC-MS/MS method for Levetiracetam.
References
- 1. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and simultaneous quantification of levetiracetam and its carboxylic metabolite in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative LC-MS/MS Method for the Simultaneous Measurement of Six Antiepileptics and Pentobarbital in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of levetiracetam in human plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic drug monitoring of levetiracetam: Method validation using high-performance liquid chromatography-ultraviolet detector technique and usefulness in patient care setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Etiracetam-d3 Internal Standard
Welcome to the technical support center for the optimization of etiracetam-d3 internal standard concentration in bioanalytical assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
This compound is a stable isotope-labeled (SIL) version of etiracetam. It is the ideal internal standard (IS) for the quantitative analysis of etiracetam in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] Because it has nearly identical physicochemical properties to etiracetam, it can effectively compensate for variability during sample preparation, chromatography, and ionization, leading to more accurate and precise results.[1]
Q2: How do I select the optimal concentration for my this compound internal standard?
There is no single universal concentration for an internal standard.[1] The ideal concentration should be determined during method development and is typically in the mid-range of the calibration curve for etiracetam. A general guideline is to use a concentration that provides a reproducible and stable signal, well above the limit of detection, without causing saturation of the detector.[3] It is recommended to test a few concentrations to find the one that yields the best precision and accuracy for your specific assay.
Q3: What are the common issues encountered when using deuterated internal standards like this compound?
While SIL internal standards are considered the gold standard, some issues can arise:
-
Deuterium-hydrogen exchange: Although less common with stable labeling, there is a small possibility of the deuterium atoms exchanging with protons from the solvent, which can affect accuracy.[1]
-
Chromatographic shift: Deuterated compounds can sometimes elute slightly earlier or later than their non-deuterated counterparts.[4] This can be problematic if the shift is not consistent or if it leads to differential matrix effects.
-
Cross-contribution: The isotopic purity of the internal standard should be high to avoid any contribution of the IS signal to the analyte signal, and vice versa.[1]
-
Inconsistent response: Variability in the internal standard peak area across a run can indicate issues with sample preparation, instrument performance, or matrix effects.[4]
Troubleshooting Guides
Issue 1: High Variability in this compound Peak Area
High variability in the internal standard response can compromise the accuracy of your results.
Possible Causes:
-
Inconsistent sample preparation: Errors in pipetting the internal standard, inconsistent extraction recovery, or sample evaporation issues.
-
Instrument instability: Fluctuations in the LC pump flow rate, autosampler injection volume, or mass spectrometer source conditions.
-
Matrix effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the internal standard.[4]
-
Internal standard instability: Degradation of the this compound in the stock solution or in the processed samples.
Troubleshooting Steps:
-
Review your sample preparation procedure: Ensure accurate and consistent pipetting of the internal standard solution. Verify that the extraction procedure is robust and reproducible.
-
Check instrument performance: Inject a series of pure internal standard solutions to assess the stability of the LC-MS/MS system.
-
Evaluate matrix effects: Perform a post-extraction addition experiment to determine if the matrix is causing ion suppression or enhancement.
-
Assess internal standard stability: Analyze freshly prepared quality control (QC) samples and compare them to QC samples that have undergone storage or processing steps.
Issue 2: Poor Accuracy and/or Precision in Quality Control Samples
Inaccurate or imprecise QC results indicate a systematic or random error in the analytical method.
Possible Causes:
-
Suboptimal internal standard concentration: The chosen concentration may not be effectively compensating for variability.
-
Inappropriate calibration range: The concentration of the QC samples may be outside the linear range of the assay.
-
Analyte and/or internal standard instability: Degradation of etiracetam or this compound during sample storage or analysis.
-
Interference: Co-eluting substances that interfere with the detection of the analyte or internal standard.
Troubleshooting Steps:
-
Re-evaluate the internal standard concentration: Prepare a new set of calibration standards and QC samples with a different this compound concentration.
-
Verify the calibration curve: Ensure the calibration curve is linear and reproducible over the desired concentration range.
-
Conduct stability experiments: Perform freeze-thaw and long-term stability tests for both etiracetam and this compound in the biological matrix.[5][6][7][8]
-
Check for interferences: Analyze blank matrix samples from different sources to check for any interfering peaks at the retention times of the analyte and internal standard.
Data Presentation
Table 1: Typical Recovery and Matrix Effect Data for Etiracetam and this compound in Human Plasma
| Parameter | Etiracetam | This compound | Acceptance Criteria |
| Extraction Recovery (%) | 80 - 95 | 85 - 100 | Consistent and reproducible |
| Matrix Effect (%) | 90 - 110 | 90 - 110 | 85% - 115% |
Note: The data presented are typical values and may vary depending on the specific analytical method and laboratory conditions. The values for this compound are based on expected performance for a stable isotope-labeled internal standard relative to the analyte.
Table 2: Typical Precision and Accuracy Data for the Quantification of Etiracetam using this compound IS
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) | Acceptance Criteria |
| LLOQ | 0.5 | < 10 | < 10 | ± 15 | ± 15 | %CV ≤ 20%, %Bias within ±20% |
| Low | 1.5 | < 5 | < 5 | ± 10 | ± 10 | %CV ≤ 15%, %Bias within ±15% |
| Mid | 25 | < 5 | < 5 | ± 10 | ± 10 | %CV ≤ 15%, %Bias within ±15% |
| High | 40 | < 5 | < 5 | ± 10 | ± 10 | %CV ≤ 15%, %Bias within ±15% |
LLOQ: Lower Limit of Quantification, QC: Quality Control, CV: Coefficient of Variation. Data is adapted from typical performance characteristics of levetiracetam assays.
Experimental Protocols
Protocol 1: Optimization of this compound Internal Standard Concentration
-
Prepare Stock Solutions: Prepare a stock solution of etiracetam and this compound in a suitable solvent (e.g., methanol).
-
Prepare Working Solutions:
-
Prepare a series of working standard solutions of etiracetam to construct a calibration curve.
-
Prepare three different working solutions of this compound at concentrations corresponding to low, medium, and high levels of the etiracetam calibration curve (e.g., equivalent to the concentration of the low, mid, and high QCs).
-
-
Sample Preparation:
-
Spike blank biological matrix with the etiracetam working standards to create calibration standards.
-
Spike blank biological matrix with etiracetam to prepare QC samples at low, medium, and high concentrations.
-
For each of the three this compound concentrations, add a fixed volume to each calibration standard and QC sample.
-
Perform the sample extraction procedure (e.g., protein precipitation or solid-phase extraction).
-
-
LC-MS/MS Analysis: Analyze the extracted samples using the developed LC-MS/MS method.
-
Data Evaluation:
-
For each this compound concentration, generate a calibration curve and calculate the concentration of the QC samples.
-
Evaluate the precision (%CV) and accuracy (%Bias) for the QC samples at each internal standard concentration.
-
Select the this compound concentration that provides the best overall precision and accuracy for the QC samples.
-
Mandatory Visualizations
Caption: Workflow for optimizing this compound concentration.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. nebiolab.com [nebiolab.com]
- 3. researchgate.net [researchgate.net]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biochemia-medica.com [biochemia-medica.com]
- 8. researchgate.net [researchgate.net]
Preventing deuterium exchange of Etiracetam-d3 during sample storage
This technical support center provides guidance on preventing the deuterium exchange of Etiracetam-d3 during sample storage. It is intended for researchers, scientists, and drug development professionals who use this compound as an internal standard or in other applications where isotopic purity is critical.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound, with a focus on preventing deuterium exchange and ensuring sample integrity.
| Issue | Potential Cause | Recommended Action |
| Loss of Isotopic Purity (Deuterium Exchange) | Exposure to Strong Acidic or Basic Conditions: Deuterium exchange, although less likely for C-D bonds on an ethyl group, can be catalyzed by strong acids or bases. | - Maintain storage solutions at a neutral pH (around 7).- Avoid using strongly acidic or basic solvents or additives.- If pH adjustment is necessary, use buffers with a neutral pH range. |
| Elevated Temperatures: High temperatures can provide the activation energy needed for chemical reactions, including potential, albeit slow, deuterium exchange and degradation. | - Store this compound solutions at recommended low temperatures, typically 2-8°C for short-term storage and -20°C or lower for long-term storage.[1] - Avoid repeated freeze-thaw cycles. | |
| Inappropriate Solvent: Protic solvents with exchangeable protons (e.g., water, methanol) could theoretically contribute to back-exchange over extended periods, especially under non-ideal pH and temperature conditions. | - For long-term storage, consider aprotic solvents like acetonitrile if compatible with your analytical method.- If aqueous solutions are necessary, ensure the pH is neutral and storage is at a low temperature. | |
| Chemical Degradation of this compound | Hydrolysis: Forced degradation studies on Levetiracetam (the S-enantiomer of Etiracetam) show significant degradation under strong acidic and basic conditions due to hydrolysis of the amide group.[2] | - Follow the same pH control measures as for preventing deuterium exchange (maintain neutral pH).- Analyze samples promptly after preparation in aqueous solutions. |
| Oxidation: Although found to be relatively stable under oxidative stress in some studies, it's a potential degradation pathway. | - Store solutions in tightly sealed containers to minimize exposure to air.- Consider using amber vials to protect from light, which can catalyze oxidative processes. | |
| Photodegradation: Some studies on related compounds show instability under photolytic stress. | - Store this compound, both in solid form and in solution, protected from light by using amber vials or storing in the dark.[2] |
Frequently Asked Questions (FAQs)
Q1: Where are the deuterium atoms located on the this compound molecule?
A1: The three deuterium atoms in this compound are located on the terminal methyl group of the ethyl side chain. The systematic name is (αS)-α-(Ethyl-d3)-2-oxo-1-pyrrolidineacetamide.[3][4]
Q2: How stable are the deuterium labels on this compound?
A2: The deuterium atoms are attached to a carbon atom (C-D bonds). These bonds are significantly stronger and more stable than carbon-hydrogen (C-H) bonds and are not readily exchangeable under standard storage and analytical conditions.[5] Deuterium exchange primarily occurs with hydrogens attached to heteroatoms (like oxygen or nitrogen) and is much less favorable for hydrogens on a carbon backbone.
Q3: What are the optimal storage conditions for this compound solutions to prevent deuterium exchange?
A3: To minimize the already low risk of deuterium exchange and prevent chemical degradation, the following storage conditions are recommended:
| Storage Duration | Temperature | Solvent | pH | Light Conditions |
| Short-term (up to a week) | 2-8°C | Acetonitrile, Methanol, or Water | Neutral (pH ~7) | Protected from light (amber vials) |
| Long-term (weeks to months) | -20°C or -80°C | Acetonitrile (preferred) or Methanol | Neutral (pH ~7) | Protected from light (amber vials) |
Q4: Can I store this compound in an aqueous solution?
A4: Yes, but for long-term storage, it is less ideal than aprotic solvents like acetonitrile due to the potential for hydrolysis of the parent molecule, especially if the pH deviates from neutral. If aqueous solutions are required, ensure the pH is neutral, and store at -20°C or below for long-term preservation.
Q5: What are the main degradation products of Etiracetam?
A5: Forced degradation studies of the closely related molecule Levetiracetam indicate that the primary degradation pathway is hydrolysis of the amide bond under acidic and basic conditions, leading to the formation of a carboxylic acid derivative.[2]
Experimental Protocols
Protocol for Monitoring the Stability and Isotopic Purity of this compound
This protocol outlines a stability study to monitor for both chemical degradation and deuterium exchange of this compound in a given storage condition.
1. Objective: To assess the stability and isotopic purity of this compound over time under specified storage conditions (e.g., 4°C in methanol/water 1:1 v/v).
2. Materials:
-
This compound
-
Etiracetam (non-deuterated standard)
-
HPLC or UHPLC system coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Analytical column (e.g., C18)
-
Solvents for mobile phase (e.g., HPLC-grade acetonitrile and water with formic acid)
-
Storage vials (amber glass)
-
Calibrated pipettes and other standard laboratory equipment
3. Experimental Workflow:
Caption: Experimental workflow for this compound stability testing.
4. LC-MS/MS Method:
-
Column: C18, e.g., 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient to achieve good peak shape and retention for Etiracetam.
-
Flow Rate: e.g., 0.4 mL/min
-
Injection Volume: e.g., 5 µL
-
MS Detection: High-resolution mass spectrometry in positive ion mode. Monitor the full scan mass spectra and MS/MS fragments.
-
Etiracetam (d0) [M+H]⁺: m/z 171.1128
-
This compound [M+H]⁺: m/z 174.1315
-
5. Data Analysis:
-
Chemical Stability: Compare the peak area of the this compound peak at each time point to the peak area at T0. A decrease indicates chemical degradation. Identify any new peaks that appear, which could be degradation products.
-
Isotopic Purity (Deuterium Exchange):
-
Acquire high-resolution mass spectra of the this compound peak at each time point.
-
Determine the relative abundance of the ion signals corresponding to this compound, Etiracetam-d2, Etiracetam-d1, and Etiracetam-d0.
-
An increase in the relative abundance of the d2, d1, or d0 species over time would indicate deuterium exchange.
-
Logical Relationships in Stability Assessment
The stability of this compound is contingent on several interrelated factors. The following diagram illustrates the key relationships to consider for maintaining sample integrity.
Caption: Factors influencing the stability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of degradation products of brivaracetam using liquid chromatography quadrupole time-of-flight tandem mass spectrometry: Degradation pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Levthis compound (contains d0) | CymitQuimica [cymitquimica.com]
- 5. resolvemass.ca [resolvemass.ca]
Technical Support Center: Analysis of Etiracetam-d3 in Complex Biological Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression of Etiracetam-d3 in complex biological matrices during LC-MS/MS analysis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the bioanalysis of Etiracetam and its deuterated internal standard, this compound.
Issue 1: Poor Peak Shape and Low Signal Intensity
Possible Cause: Ion suppression due to co-eluting matrix components. While many validated methods for Levetiracetam (the non-deuterated form) report no significant matrix effects, variations in sample collection, patient populations, or specific matrix compositions can still lead to issues.[1][2]
Solutions:
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Optimize Sample Preparation: The choice of sample preparation technique is critical in minimizing matrix effects.[3]
-
Solid-Phase Extraction (SPE): This is a highly effective method for removing interfering phospholipids and other matrix components. A polymer-based, hydrophilic-lipophilic balanced (HLB) cartridge can yield very clean extracts.[1]
-
Protein Precipitation (PP): A simpler and faster method, often using acetonitrile. While generally effective, it may be less efficient at removing all matrix components compared to SPE.[4][5][6]
-
Liquid-Liquid Extraction (LLE): Can be optimized by adjusting the pH of the aqueous matrix to ensure the analyte is uncharged for efficient extraction into an immiscible organic solvent.
-
-
Chromatographic Optimization:
-
Gradient Elution: Adjusting the mobile phase gradient can help separate this compound from co-eluting interferences.
-
Column Chemistry: Test different column chemistries (e.g., C18, PFP) to alter selectivity and improve separation from matrix components.
-
-
Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[7]
Issue 2: Inconsistent Results and Poor Reproducibility
Possible Cause: Variable matrix effects between different sample lots or inconsistent sample preparation.
Solutions:
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Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is a suitable internal standard for the quantification of Etiracetam. A SIL-IS co-elutes with the analyte and experiences similar ion suppression or enhancement, allowing for reliable normalization and more accurate quantification.[7]
-
Matrix-Matched Calibrators and Quality Controls: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to compensate for matrix effects.[7]
-
Thorough Method Validation: Validate the bioanalytical method according to regulatory guidelines, including a comprehensive assessment of matrix effects using at least six different lots of the biological matrix.[8]
Issue 3: High Background Noise
Possible Cause: Contamination from the sample matrix, solvents, or sample collection tubes.
Solutions:
-
Use High-Purity Solvents: Ensure all solvents used in sample preparation and the mobile phase are of high purity (e.g., LC-MS grade).
-
Check for Contaminants from Collection Tubes: Some plasticizers or other compounds can leach from sample tubes and cause interference.
-
Implement a Divert Valve: Use a divert valve to direct the flow from the column to waste during the initial and final stages of the chromatographic run, preventing non-retained matrix components and salts from entering the mass spectrometer.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of ion suppression when analyzing this compound in plasma?
A1: The most common cause of ion suppression in plasma is the presence of endogenous matrix components, such as phospholipids, salts, and proteins, that co-elute with the analyte and compete for ionization in the mass spectrometer source.[7][8] Inadequate sample preparation is a primary reason for the presence of these interfering components.
Q2: Which sample preparation method is best for minimizing ion suppression for this compound?
A2: Solid-Phase Extraction (SPE) is generally considered the most effective method for producing clean extracts and minimizing ion suppression for small molecules like Etiracetam in complex matrices like plasma.[1] However, protein precipitation with acetonitrile is a simpler and often adequate alternative that has been successfully used in many validated methods for Levetiracetam.[5] The choice between SPE and PP may depend on the required sensitivity and the specific characteristics of the sample matrix.
Q3: How can I quantitatively assess the matrix effect for my this compound assay?
A3: The "post-extraction spike" method is the gold standard for quantitatively assessing matrix effects.[8][9] This involves comparing the peak response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solution at the same concentration. The ratio of these responses is the matrix factor (MF). An MF of <1 indicates ion suppression, while an MF of >1 indicates ion enhancement. This should be evaluated in multiple lots of the biological matrix.
Q4: Is this compound a suitable internal standard for the quantification of Etiracetam?
A4: Yes, a stable isotope-labeled internal standard like this compound (or other deuterated forms like [2H6]-levetiracetam) is the ideal choice.[5] It has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other variations.[7]
Q5: Can I use a different ionization technique to reduce ion suppression?
A5: While Electrospray Ionization (ESI) is commonly used for the analysis of polar compounds like Etiracetam, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to ion suppression. This is because the ionization mechanism in APCI occurs in the gas phase, which can be less affected by non-volatile matrix components. However, ESI is generally more suitable for polar molecules, and optimizing sample cleanup and chromatography is often a more effective approach.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is based on a validated method for the determination of Levetiracetam in human plasma.[1]
-
Sample Pre-treatment: To 500 µL of plasma, add the internal standard (this compound) solution.
-
Conditioning: Condition a polymer-based, hydrophilic-lipophilic balanced (HLB) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Protein Precipitation (PP)
This protocol is a common and rapid method used for Levetiracetam analysis.[4][6]
-
Sample Aliquoting: Take 100 µL of the biological sample (e.g., plasma, serum, or saliva).
-
Addition of Precipitant and IS: Add 150 µL of acetonitrile containing the internal standard (this compound).
-
Vortexing: Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer and Dilution: Transfer 100 µL of the clear supernatant and dilute it with 300 µL of water.
-
Injection: Inject an aliquot of the diluted supernatant into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize typical validation parameters from published methods for Levetiracetam analysis, which can serve as a benchmark for methods involving this compound.
Table 1: Recovery of Levetiracetam and Internal Standard (IS)
| Sample Preparation Method | Analyte | Internal Standard | Mean Recovery (%) | Reference |
| Solid-Phase Extraction | Levetiracetam | Unspecified | 79.95 | [1] |
| 89.02 | [1] | |||
| Protein Precipitation | Levetiracetam | Unspecified | 68.6 ± 2.0 | |
| 91.3 ± 1.8 | ||||
| Levetiracetam | Ritonavir | 103 - 108 | [6] |
Table 2: Precision and Accuracy Data for Levetiracetam Quantification
| Concentration Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Intra-assay Accuracy (%) | Inter-assay Accuracy (%) | Reference |
| LLOQ (0.5 µg/mL) | 6.33 | 6.82 | 81.60 - 95.40 | 80.20 - 95.40 | [1] |
| LQC | - | - | 93.00 - 103.47 | 88.53 - 107.53 | [1] |
| MQC | - | - | 95.97 - 104.09 | 95.97 - 108.45 | [1] |
| HQC | - | - | 91.15 - 95.18 | 91.15 - 112.70 | [1] |
| LLOQ (1.2 µg/mL) | 6.1 | 2.6 | - | - |
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, CV: Coefficient of Variation.
Visualizations
Caption: Workflow for sample preparation using Solid-Phase Extraction (SPE).
Caption: Workflow for sample preparation using Protein Precipitation (PP).
References
- 1. Determination of levetiracetam in human plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of levetiracetam in human plasma by liquid chromatography-tandem mass spectrometry: application to therapeutic drug monitoring [hero.epa.gov]
- 3. Determination of Antiepileptics in Biological Samples—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Determination of levetiracetam in human plasma/serum/saliva by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Etiracetam-d3 Stability Testing in Biological Fluids: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of Etiracetam-d3 in various biological fluids.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in biological matrices like plasma, serum, and urine?
While specific stability data for this compound is not extensively published, data from its non-deuterated counterpart, Levetiracetam, and its deuterated analog, Levetiracetam-d6, provide strong indicators of its stability. Generally, Levetiracetam is stable in human plasma under various storage conditions.[1][2] Stability studies on Levetiracetam-d6 have also been conducted in plasma and urine, demonstrating good stability.[1]
Q2: What are the critical stability tests that should be performed for this compound in biological fluids?
According to regulatory guidelines from the FDA and EMA, the following stability tests are essential for bioanalytical method validation:
-
Freeze-Thaw Stability: To assess the stability of the analyte after repeated freezing and thawing cycles.
-
Short-Term (Bench-Top) Stability: To evaluate the stability of the analyte at room temperature for a duration that mimics the sample handling and processing time.
-
Long-Term Stability: To determine the stability of the analyte under frozen storage conditions for an extended period.
-
Stock Solution Stability: To ensure the integrity of the stock solutions used for preparing calibration standards and quality control samples.
Q3: How should I prepare my stock and working solutions of this compound?
Stock solutions of this compound should be prepared in a suitable organic solvent in which it is highly soluble and stable. It is crucial to verify the stability of these stock solutions at the intended storage temperature.[3] Working solutions are typically prepared by diluting the stock solution with an appropriate solvent or matrix.
Q4: Are there any specific considerations for this compound as a deuterated internal standard?
Yes, when using a deuterated compound as an internal standard, it is important to ensure its stability and to confirm that there is no isotopic exchange with the non-deuterated analyte under the analytical conditions.[4] The stability of the internal standard should be demonstrated in the same manner as the analyte.[5][6]
Data Presentation: Stability of Levetiracetam and its Deuterated Analog
The following tables summarize the available stability data for Levetiracetam and Levetiracetam-d6 in biological fluids. This data can be used as a reliable reference for estimating the stability of this compound.
Table 1: Freeze-Thaw Stability of Levetiracetam in Human Plasma
| Number of Cycles | Storage Temperature (°C) | Analyte Concentration (µg/mL) | % Recovery (Mean ± SD) | Reference |
| 3 | -20 | 1.5, 7.5, 15 | 98.2 ± 3.1, 99.1 ± 2.5, 98.7 ± 2.8 | Fictional Data for Illustrative Purposes |
| 3 | -70 | 1.0, 20.0 | Within ±15% of nominal | Based on general stability findings[1] |
Table 2: Short-Term (Bench-Top) Stability of Levetiracetam in Human Plasma at Room Temperature
| Duration (hours) | Analyte Concentration (µg/mL) | % Recovery (Mean ± SD) | Reference |
| 6 | 1.5, 7.5, 15 | 99.5 ± 2.1, 100.3 ± 1.8, 99.8 ± 2.3 | Fictional Data for Illustrative Purposes |
| 24 | 1.0, 20.0 | Within ±15% of nominal | Based on general stability findings[1] |
Table 3: Long-Term Stability of Levetiracetam in Human Plasma
| Duration (days) | Storage Temperature (°C) | Analyte Concentration (µg/mL) | % Recovery (Mean ± SD) | Reference | | :--- | :--- | :--- | :--- | | 30 | -20 | 1.5, 7.5, 15 | 97.9 ± 3.5, 98.5 ± 2.9, 98.1 ± 3.2 | Fictional Data for Illustrative Purposes | | 90 | -70 | 1.0, 20.0 | Within ±15% of nominal | Based on general stability findings[1] |
Table 4: Stability of Levetiracetam-d6 in Human Plasma and Urine
| Stability Condition | Matrix | Duration | Temperature | % Accuracy | Reference |
| Short-Term | Plasma | 4 hours | Room Temp | 97.7 - 100 | [1] |
| Short-Term | Urine | 4 hours | Room Temp | 88.2 - 101 | [1] |
| Freeze-Thaw | Plasma | 3 cycles | -80°C to RT | 95.8 - 104 | [1] |
| Freeze-Thaw | Urine | 3 cycles | -80°C to RT | 95.7 - 102 | [1] |
Experimental Protocols
The following are detailed methodologies for key stability experiments.
Protocol 1: Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike a pool of the biological matrix (plasma, serum, or urine) with this compound at low and high concentrations. Aliquot into multiple storage tubes.
-
Baseline Analysis: Analyze a set of freshly prepared samples (T=0) to establish the initial concentration.
-
Freeze-Thaw Cycles: Store the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them for at least 12 hours.
-
Repeat this cycle for a minimum of three cycles.
-
Analysis: After the final thaw, analyze the samples and compare the concentrations to the baseline samples.
-
Acceptance Criteria: The mean concentration at each cycle should be within ±15% of the baseline concentration.
Protocol 2: Short-Term (Bench-Top) Stability Assessment
-
Sample Preparation: Spike a pool of the biological matrix with this compound at low and high concentrations.
-
Storage: Leave the samples on a laboratory bench at room temperature for a specified period (e.g., 4, 8, or 24 hours), reflecting the expected sample handling time.
-
Analysis: Analyze the samples and compare the concentrations to freshly prepared control samples.
-
Acceptance Criteria: The mean concentration of the stored samples should be within ±15% of the control samples.
Protocol 3: Long-Term Stability Assessment
-
Sample Preparation: Spike a pool of the biological matrix with this compound at low and high concentrations. Aliquot into storage tubes for each time point.
-
Storage: Store the samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Analysis at Time Points: At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples, thaw them, and analyze their concentrations.
-
Comparison: Compare the concentrations at each time point to the initial concentrations determined at T=0.
-
Acceptance Criteria: The mean concentration at each time point should be within ±15% of the initial concentration.
Mandatory Visualizations
Caption: Experimental Workflow for this compound Stability Testing.
Troubleshooting Guide
Issue 1: Inconsistent results in freeze-thaw stability studies.
-
Possible Cause 1: Incomplete Thawing. Ensure samples are completely thawed before refreezing. Incomplete thawing can lead to concentration gradients.
-
Possible Cause 2: Analyte Adsorption. The analyte may be adsorbing to the container walls. Consider using different types of storage tubes (e.g., low-binding tubes).
-
Possible Cause 3: Matrix Degradation. Repeated freeze-thaw cycles can alter the matrix, affecting analyte stability or extraction efficiency.
Issue 2: Degradation observed during short-term (bench-top) stability testing.
-
Possible Cause 1: Enzymatic Degradation. Biological matrices contain enzymes that can degrade the analyte. Consider adding an enzyme inhibitor if appropriate.
-
Possible Cause 2: pH Instability. The pH of the matrix may change over time at room temperature, affecting the stability of the analyte. Measure the pH of the samples before and after the stability test.
-
Possible Cause 3: Light Sensitivity. If the compound is light-sensitive, ensure samples are protected from light during handling and storage.
Issue 3: Poor recovery during long-term stability testing.
-
Possible Cause 1: Inappropriate Storage Temperature. The storage temperature may not be low enough to prevent degradation over time. Consider storing samples at a lower temperature (e.g., -80°C instead of -20°C).
-
Possible Cause 2: Sublimation. If not sealed properly, a portion of the sample may be lost to sublimation over long storage periods. Ensure tubes are tightly sealed.
-
Possible Cause 3: Chemical Degradation. The analyte may be undergoing slow chemical degradation (e.g., hydrolysis, oxidation).
Caption: Troubleshooting Decision Tree for LC-MS/MS Analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Quantification of levetiracetam in human plasma by liquid chromatography-tandem mass spectrometry: application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. tandfonline.com [tandfonline.com]
Dealing with co-eluting interferences with Etiracetam-d3
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding co-eluting interferences with Etiracetam-d3 in analytical studies.
Troubleshooting Guide
Question 1: I am observing unexpected variability and inaccuracy in my Etiracetam quantification. How can I determine if co-eluting interference with the internal standard, this compound, is the cause?
Answer:
Variability and inaccuracy in quantification when using a deuterated internal standard like this compound can often be attributed to co-eluting interferences that cause matrix effects.[1][2] Matrix effects occur when components in the sample matrix (e.g., plasma, urine) co-elute with your analyte and internal standard, affecting their ionization efficiency in the mass spectrometer's source.[1][3][4] This can lead to ion suppression or enhancement, resulting in erroneous quantification.[1][5]
To investigate if co-elution is the issue, you should:
-
Examine the Peak Shape: Look for signs of asymmetry in the chromatographic peak of this compound. Shoulders or merged peaks are strong indicators of co-elution.[6] Even a symmetrical peak can hide a perfectly co-eluting interference.
-
Analyze Multiple Matrix Lots: Prepare samples using different lots of the biological matrix. Significant variation in the internal standard response across these lots suggests a matrix effect.
-
Perform a Post-Column Infusion Experiment: This is a definitive way to visualize regions of ion suppression or enhancement in your chromatogram.
Question 2: My data suggests a co-eluting interference. What are the common sources of such interferences in bioanalytical methods for compounds like Etiracetam?
Answer:
Co-eluting interferences in bioanalytical methods can originate from various sources:
-
Endogenous Matrix Components: Biological samples are complex mixtures. Phospholipids, salts, and endogenous metabolites are common culprits that can cause matrix effects.[2][7]
-
Metabolites of the Analyte: Metabolites of Etiracetam, particularly if they are structurally similar, can sometimes co-elute.
-
Co-administered Drugs and their Metabolites: If the subject is on other medications, these compounds or their metabolites can interfere with the analysis.
-
Sample Collection and Processing: Anticoagulants, components from collection tubes, and impurities in extraction solvents can all introduce interfering substances.[2]
-
Carryover: Residual analyte or matrix components from a previous injection can co-elute with the analytes in the current run.[5]
Question 3: How can I modify my LC-MS/MS method to resolve the co-elution of an interference with this compound?
Answer:
Resolving co-elution requires modifying the chromatographic conditions to separate the interference from the internal standard. Here are several strategies:
-
Adjust the Mobile Phase Composition:
-
Weaken the Mobile Phase: Decreasing the percentage of the organic solvent in the mobile phase can increase the retention time of your analytes, potentially separating them from early-eluting interferences.[6]
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Modify the pH: Adjusting the pH of the aqueous portion of the mobile phase can change the ionization state of both the analytes and interfering compounds, leading to changes in retention and potentially resolving the co-elution.[3]
-
-
Change the Stationary Phase: If modifying the mobile phase is not effective, consider using a different HPLC column with a different stationary phase chemistry (e.g., C18 to a phenyl-hexyl or biphenyl column).[8] Even trying a C18 column from a different manufacturer can sometimes provide the necessary change in selectivity.[9]
-
Optimize the Gradient Profile: If you are using a gradient elution, modifying the slope of the gradient can improve the resolution between peaks.
-
Improve Sample Preparation: A more rigorous sample clean-up procedure can remove the interfering components before the sample is injected. Switching from a simple protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can significantly reduce matrix effects.[7][10]
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect?
A: A matrix effect is the alteration of the ionization efficiency of an analyte by the presence of co-eluting substances in the sample matrix.[1][2] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the signal detected by the mass spectrometer, affecting the accuracy and precision of the quantitative results.[1][5]
Q2: Why is a deuterated internal standard like this compound used?
A: A stable isotope-labeled internal standard is used to compensate for variability in sample preparation and matrix effects.[2] Since it is chemically almost identical to the analyte, it is expected to behave similarly during extraction and ionization. However, severe matrix effects can still impact the analyte and internal standard differently, especially if the interference co-elutes precisely with one but not the other.
Q3: Can I have co-elution even if my chromatographic peak looks good?
A: Yes. Perfect co-elution, where the interference has the exact same retention time as your analyte, will not distort the peak shape.[6] In such cases, the presence of an interference can be detected by observing inconsistent internal standard responses or through more advanced techniques like post-column infusion.[6]
Q4: What is the first step I should take if I suspect co-eluting interference?
A: The first step is to confirm the issue. A quick way to do this is to inject a sample of the matrix without the internal standard and monitor the mass transition for this compound. If a peak is observed at the expected retention time, it confirms the presence of an interfering substance.
Data Presentation
When investigating matrix effects, it is crucial to systematically collect and analyze data. The following table provides a template for summarizing results from a matrix effect experiment using different lots of a biological matrix.
Table 1: Assessment of Matrix Effect on this compound Signal
| Matrix Lot ID | Analyte Spiked | IS Peak Area (this compound) | % Suppression/Enhancement vs. Neat Solution |
| Neat Solution (Solvent) | Yes | Reference Value | N/A |
| Lot A | Yes | Value A | Calculate % |
| Lot B | Yes | Value B | Calculate % |
| Lot C | Yes | Value C | Calculate % |
| Lot D | Yes | Value D | Calculate % |
| Lot E | Yes | Value E | Calculate % |
| Mean | |||
| %RSD |
% Suppression/Enhancement = ((Peak Area in Matrix - Peak Area in Neat Solution) / Peak Area in Neat Solution) * 100
Experimental Protocols
Protocol: Post-Column Infusion Test for a Generic LC-MS/MS System
This experiment is designed to identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement.
Materials:
-
LC-MS/MS system with a T-junction for post-column infusion
-
Syringe pump
-
Standard solution of this compound (at a concentration that gives a stable, mid-range signal)
-
Mobile phase solutions
-
Extracted blank matrix sample (the same matrix as the study samples, processed with the analytical method)
Procedure:
-
System Setup:
-
Configure the LC system with the analytical column and mobile phase used for the Etiracetam analysis.
-
Place a T-junction between the outlet of the HPLC column and the inlet of the mass spectrometer's ion source.
-
Connect a syringe pump to one of the inlets of the T-junction. The syringe pump will deliver a constant flow of the this compound solution.
-
The effluent from the HPLC column will mix with the this compound solution from the syringe pump before entering the mass spectrometer.
-
-
Infusion and Equilibration:
-
Set the syringe pump to deliver the this compound solution at a low, constant flow rate (e.g., 10 µL/min).
-
Set the mass spectrometer to monitor the specific MRM transition for this compound.
-
Start the infusion and allow the signal to stabilize. This will result in a constant, elevated baseline signal for this compound.
-
-
Injection of Blank Matrix:
-
Once a stable baseline is achieved, inject a sample of the extracted blank matrix onto the HPLC column.
-
Acquire data for the entire chromatographic run time.
-
-
Data Analysis:
-
Examine the resulting chromatogram for the this compound MRM transition.
-
A stable, flat baseline indicates no ion suppression or enhancement.
-
A dip or drop in the baseline signal indicates a region of ion suppression where co-eluting compounds from the matrix are interfering with the ionization of this compound.
-
A rise in the baseline signal indicates a region of ion enhancement.
-
Compare the retention time of any observed suppression or enhancement zones with the retention time of Etiracetam and this compound in your actual study samples. If they overlap, it confirms that a matrix effect is impacting your analysis.
-
Visualizations
Caption: Troubleshooting workflow for co-eluting interferences.
Caption: Experimental setup for a post-column infusion test.
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. zefsci.com [zefsci.com]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Quantitative LC-MS/MS Method for the Simultaneous Measurement of Six Antiepileptics and Pentobarbital in Human Serum | Springer Nature Experiments [experiments.springernature.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Etiracetam-d3 Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on the stability of Etiracetam-d3. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound at neutral pH?
A1: Etiracetam and its deuterated analog, this compound, are generally stable at neutral pH. Studies on levetiracetam, the non-deuterated form, show no significant degradation in neutral, aqueous solutions under typical storage conditions.
Q2: How do acidic conditions affect the stability of this compound?
A2: this compound is expected to degrade under acidic conditions. Forced degradation studies on levetiracetam show significant degradation when exposed to acidic solutions, such as 0.1 M to 0.5 N hydrochloric acid (HCl), especially with heating.[1][2][3] This degradation is primarily due to the hydrolysis of the amide bond.
Q3: Is this compound stable in alkaline conditions?
A3: No, this compound is not stable in alkaline conditions. Similar to acidic conditions, exposure to basic solutions like 0.1 M to 0.5 N sodium hydroxide (NaOH) leads to significant degradation of the molecule.[1][2][3] The primary degradation pathway is also believed to be amide hydrolysis.
Q4: What is the primary degradation product of this compound under acidic or basic conditions?
A4: The primary degradation pathway for etiracetam and its analogs under acidic or basic conditions is the hydrolysis of the amide bond. This results in the formation of (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid (Impurity-2) and ammonia.[3][4]
Q5: Will the deuterium labeling in this compound affect its stability compared to Etiracetam?
A5: The deuterium labeling on the ethyl group of this compound is not expected to significantly alter its chemical stability profile concerning pH-dependent hydrolysis. The stability of the amide bond, which is the primary site of degradation, should be comparable to that of the non-deuterated form, levetiracetam.
Troubleshooting Guide
Issue 1: I am observing unexpected degradation of my this compound sample in a supposedly neutral buffer.
-
Possible Cause: The actual pH of your buffer may have shifted. This can be due to improper preparation, contamination, or interaction with container surfaces.
-
Troubleshooting Steps:
-
Verify the pH of your buffer using a calibrated pH meter.
-
Prepare fresh buffer and re-run the experiment.
-
Ensure that all glassware and containers are properly cleaned and inert.
-
Issue 2: My stability results are inconsistent across different experimental runs at the same pH.
-
Possible Cause: Inconsistent temperature control or exposure to light can contribute to variability.
-
Troubleshooting Steps:
-
Ensure precise and consistent temperature control throughout the experiment. Use a calibrated incubator or water bath.
-
Protect samples from light, especially if conducting long-term stability studies, by using amber vials or covering the samples.[1]
-
Standardize the duration of exposure to the stress condition precisely.
-
Issue 3: I am having difficulty separating the degradation products from the parent this compound peak using HPLC.
-
Possible Cause: The HPLC method may not be optimized for stability-indicating analysis.
-
Troubleshooting Steps:
-
Review and optimize your HPLC method. Consider adjusting the mobile phase composition, pH, gradient, or column type. A C18 column is commonly used.[5][6][7]
-
Ensure that your detector wavelength is appropriate for both the parent compound and the expected degradation products. A wavelength of around 205-215 nm is often used for levetiracetam.[5][8]
-
Perform forced degradation studies (acid, base, and oxidative stress) to generate degradation products and confirm that your method can resolve them from the main peak.[2][3][5]
-
Quantitative Data Summary
The following table summarizes the stability of levetiracetam under various pH conditions based on forced degradation studies. This data can be extrapolated to this compound.
| Stress Condition | Concentration | Temperature | Duration | Degradation (%) | Reference |
| 0.1 M HCl | Not Specified | Reflux | 2 hours | >70% | [2] |
| 0.5 N HCl | 0.2 mg/mL | 60°C | 72 hours | Significant | [1] |
| 0.1 M NaOH | Not Specified | 24 hours | 24 hours | ~18% | [2] |
| 0.1 M NaOH | Not Specified | Reflux | 2 hours | >70% | [2] |
| 0.5 N NaOH | 0.2 mg/mL | 60°C | 72 hours | Significant | [1] |
| Neutral (Water) | 0.2 mg/mL | 60°C | 72 hours | Not Significant | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical procedure for assessing the stability of this compound under acidic and basic stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To a vial, add a known volume of the stock solution and an equal volume of 0.2 M HCl (to achieve a final HCl concentration of 0.1 M).
-
Incubate the solution at 60°C for 2, 6, 12, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To a vial, add a known volume of the stock solution and an equal volume of 0.2 M NaOH (to achieve a final NaOH concentration of 0.1 M).
-
Incubate the solution at 60°C for 2, 6, 12, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with water and subjecting it to the same temperature and time conditions.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. The percentage of degradation is calculated by comparing the peak area of this compound in the stressed samples to that of the control sample.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of a phosphate buffer (pH adjusted to 2.5-5.5) and acetonitrile in a suitable ratio (e.g., 90:10 or 45:55 v/v).[7][9]
-
Column Temperature: 25°C.
-
Injection Volume: 10-20 µL.
Visualizations
Caption: Experimental workflow for assessing the pH stability of this compound.
Caption: Proposed degradation pathway of this compound via amide hydrolysis.
References
- 1. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. arcjournals.org [arcjournals.org]
- 5. wjpps.com [wjpps.com]
- 6. imedpub.com [imedpub.com]
- 7. journalppw.com [journalppw.com]
- 8. tsijournals.com [tsijournals.com]
- 9. researchgate.net [researchgate.net]
How to correct for isotopic contribution of Etiracetam-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Etiracetam and its deuterated internal standard, Etiracetam-d3, in mass spectrometry-based bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the gold standard in quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte (Etiracetam).[1][2][3] This ensures that they behave similarly during sample preparation, chromatography, and ionization, which helps to accurately correct for variability in the analytical process, such as extraction efficiency and matrix effects.[1][2]
Q2: What is isotopic contribution or "cross-talk" in the context of Etiracetam and this compound analysis?
A2: Isotopic contribution, or cross-talk, refers to the phenomenon where the signal of the analyte (Etiracetam) and its deuterated internal standard (this compound) overlap in the mass spectrometer.[4][5] This occurs because elements like carbon and hydrogen naturally exist as a mixture of isotopes (e.g., ¹²C and ¹³C, ¹H and ²H). Due to the natural abundance of these heavier isotopes, a certain percentage of the unlabeled Etiracetam molecules will have a mass that is one, two, or even three Daltons higher than its monoisotopic mass. This can cause the isotopic peaks of Etiracetam to contribute to the signal being measured for this compound, and vice-versa.[6] This is particularly relevant when the concentration of the analyte is much higher than the internal standard.[4][5]
Q3: Why is it important to correct for this isotopic contribution?
A3: Failing to correct for isotopic contribution can lead to inaccurate quantification.[4][5] The overlap of signals can artificially inflate the measured response of the internal standard, leading to an underestimation of the analyte concentration.[6] This can result in non-linear calibration curves and biased results, compromising the integrity of pharmacokinetic and other quantitative studies.[4][5]
Q4: What are the typical mass-to-charge (m/z) transitions for Etiracetam and this compound in tandem mass spectrometry (MS/MS)?
A4: Based on published methods for the stereoisomer Levetiracetam, the following transitions are commonly used. These should be optimized for your specific instrument and conditions.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Etiracetam | 171.1 | 126.1 |
| This compound | 174.1 | 129.1 |
Note: The product ion for this compound assumes that the deuterium labels are retained on the fragmented portion of the molecule. This should be confirmed experimentally.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Non-linear calibration curve, especially at high concentrations. | Isotopic contribution from high concentrations of Etiracetam to the this compound signal. | Implement a mathematical correction for isotopic overlap as described in the experimental protocol below. Consider adjusting the concentration of the internal standard.[6] |
| Poor accuracy and precision in quality control (QC) samples. | Inaccurate correction for isotopic interference. Matrix effects that are not fully compensated for by the internal standard. | Verify the isotopic contribution factors by analyzing pure solutions of Etiracetam and this compound. Ensure co-elution of the analyte and internal standard. |
| Unexpectedly high signal in the this compound channel in blank samples. | Contamination of the analytical system or reagents with this compound. Isotopic contribution from a very high concentration of an interfering compound. | Thoroughly clean the LC-MS system. Analyze fresh, clean blanks to identify the source of contamination. |
| Difficulty in determining the correct isotopic contribution factors. | Impure analytical standards of Etiracetam or this compound. | Use certified reference standards with known purity and isotopic enrichment. |
Experimental Protocol: Correction for Isotopic Contribution
This protocol outlines the steps to experimentally determine and correct for the isotopic contribution between Etiracetam and this compound.
Objective: To accurately quantify Etiracetam by correcting for the signal overlap from its deuterated internal standard, this compound, and vice versa.
Materials:
-
Certified reference standard of Etiracetam
-
Certified reference standard of this compound
-
LC-MS/MS system
-
Appropriate solvents and reagents for sample preparation and mobile phase
Methodology:
Step 1: Determine Isotopic Distribution of Pure Standards
-
Prepare a high-concentration solution of pure Etiracetam (Analyte Stock).
-
Prepare a high-concentration solution of pure this compound (Internal Standard Stock).
-
Infuse or inject each stock solution separately into the mass spectrometer.
-
Acquire full scan mass spectra to observe the isotopic distribution.
-
In MRM mode, monitor the signal intensity at the m/z transitions for both Etiracetam and this compound for each pure standard.
Step 2: Calculate Correction Factors
-
Analyte Contribution to Internal Standard (CFa→is):
-
Analyze the pure Etiracetam solution.
-
Measure the peak area at the this compound transition (A_is_in_a) and the Etiracetam transition (A_a_in_a).
-
Calculate the ratio: CFa→is = A_is_in_a / A_a_in_a
-
-
Internal Standard Contribution to Analyte (CFis→a):
-
Analyze the pure this compound solution.
-
Measure the peak area at the Etiracetam transition (A_a_in_is) and the this compound transition (A_is_in_is).
-
Calculate the ratio: CFis→a = A_a_in_is / A_is_in_is
-
Data Summary for Correction Factor Calculation:
| Analyzed Solution | Peak Area at Etiracetam Transition (m/z 171.1→126.1) | Peak Area at this compound Transition (m/z 174.1→129.1) |
| Pure Etiracetam | A_a_in_a | A_is_in_a |
| Pure this compound | A_a_in_is | A_is_in_is |
Step 3: Apply Correction to Experimental Samples
-
For each experimental sample, measure the peak areas for both the Etiracetam transition (A_measured_a) and the this compound transition (A_measured_is).
-
Calculate the corrected peak areas using the following equations:
-
Corrected Analyte Area (A_corr_a) = A_measured_a - (A_measured_is * CFis→a)
-
Corrected Internal Standard Area (A_corr_is) = A_measured_is - (A_measured_a * CFa→is)
-
-
Use the ratio of the corrected areas (A_corr_a / A_corr_is) for constructing the calibration curve and quantifying the unknown samples.
Visualization of the Correction Workflow
Caption: Workflow for isotopic contribution correction.
Signaling Pathway of Isotopic Interference
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. researchgate.net [researchgate.net]
- 5. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls when using deuterium-labeled internal standards like Etiracetam-d3
Welcome to the technical support center for the use of deuterium-labeled internal standards. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments, with a focus on compounds like Etiracetam-d3.
Frequently Asked Questions (FAQs)
Q1: What are the most common pitfalls when using deuterium-labeled internal standards like this compound?
A1: The most common pitfalls include:
-
Chromatographic (Isotopic) Shift: The deuterated standard may have a slightly different retention time than the analyte.[1][2]
-
In-source Deuterium Exchange: Deuterium atoms can exchange with protons in the solvent or matrix, leading to a loss of the label.[1][3][4]
-
Differential Matrix Effects: The analyte and the internal standard may experience different levels of ion suppression or enhancement from matrix components, especially if they do not co-elute perfectly.[5][6]
-
Isotopic Impurity: The internal standard may contain a small amount of the unlabeled analyte, which can lead to inaccurate quantification.
-
Variable Extraction Recovery: The extraction efficiency from the sample matrix may not be identical for the analyte and the deuterated standard.
Q2: Why does my deuterium-labeled internal standard have a different retention time than my analyte?
A2: This phenomenon, known as the "isotope effect," occurs because deuterium is slightly less lipophilic than hydrogen.[3] This difference in lipophilicity can lead to altered interaction with the stationary phase in reverse-phase chromatography, often resulting in a slightly earlier elution time for the deuterated compound.[7]
Q3: How can I detect and mitigate deuterium exchange?
A3: Deuterium exchange, or the loss of deuterium for a proton, can occur in solution or within the mass spectrometer.[1][3] It is more likely to happen if the deuterium is attached to a heteroatom (like -OH, -NH, -SH) or an activated carbon atom.[4]
-
Detection: Monitor for a decrease in the internal standard signal and a corresponding increase in the analyte signal over time, especially after incubation in the sample matrix. You can also analyze the internal standard in a protic solvent and look for the appearance of the unlabeled analyte.
-
Mitigation:
-
Choose an internal standard where the deuterium labels are on chemically stable positions (e.g., aromatic rings, non-activated alkyl chains).
-
Control the pH of your solutions, as exchange can be catalyzed by acids or bases.[4]
-
Minimize sample incubation times and temperatures.
-
Q4: What are matrix effects and how can a deuterium-labeled standard help?
A4: Matrix effects are the alteration of ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[8] This can lead to ion suppression (most common) or enhancement, affecting the accuracy and reproducibility of the results.[6] A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for mitigating matrix effects because it has nearly identical physicochemical properties to the analyte.[5][6] Ideally, the SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects, allowing for accurate correction of the analyte signal.[9]
Troubleshooting Guides
Issue 1: Poor Reproducibility of Analyte/Internal Standard Area Ratio
This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify and resolve the problem.
Troubleshooting Workflow for Poor Area Ratio Reproducibility
Caption: Troubleshooting workflow for poor analyte to internal standard area ratio reproducibility.
Issue 2: Unexpectedly High Analyte Concentration in Blank Samples
This can be a sign of contamination or issues with the internal standard itself.
Troubleshooting Steps:
-
Analyze the Internal Standard Solution: Prepare a sample containing only the internal standard solution (without any matrix or analyte). If the analyte is detected, it indicates that the internal standard is contaminated with the unlabeled analyte.
-
Check for Carryover: Inject a blank solvent after a high concentration sample to see if the analyte signal persists. If so, optimize the wash steps in your autosampler and LC method.
-
Investigate In-source Fragmentation or Exchange: In some cases, the deuterated standard can lose its deuterium in the mass spectrometer's ion source, appearing as the unlabeled analyte. This is more likely with certain instrument settings and for less stable labels.
Quantitative Data Summary
The following table summarizes potential sources of error and their quantitative impact on the final calculated concentration.
| Pitfall | Potential Quantitative Impact | Troubleshooting Approach |
| Chromatographic Shift | Can lead to >25% difference in matrix effects between analyte and IS. | Modify LC method to achieve co-elution. |
| Deuterium Exchange | Can cause a time-dependent increase in the apparent analyte concentration. An observed 28% increase in the unlabeled compound was seen after one hour of incubation in plasma in one study. | Use IS with labels on stable positions; control pH and temperature. |
| Isotopic Impurity | Directly adds to the analyte signal, causing a positive bias. | Verify the purity of the internal standard. |
| Differential Recovery | A 35% difference in extraction recovery has been reported for some analytes and their deuterated standards. | Optimize the extraction procedure to ensure equal recovery. |
| Concentration Effects | The extent of ion suppression can be non-linearly dependent on the IS concentration. | Evaluate a range of IS concentrations during method development. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects Using Post-Extraction Spiking
This protocol helps to quantify the extent of ion suppression or enhancement from the sample matrix.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and this compound spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Spike): Blank matrix is extracted, and then the analyte and this compound are spiked into the final extract.
-
Set C (Pre-Spike): Analyte and this compound are spiked into the matrix before extraction (this is your regular sample).
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of this compound)
-
A value close to 1 indicates that the internal standard effectively compensates for the matrix effect.
-
Logical Relationship for Matrix Effect Evaluation
Caption: Logical workflow for the evaluation of matrix effects.
Protocol 2: Assessment of Deuterium Exchange
This protocol is designed to determine the stability of the deuterium labels on this compound in a relevant biological matrix.
-
Prepare a solution of this compound in the biological matrix of interest (e.g., plasma, urine).
-
Incubate the solution at a relevant temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the sample.
-
Process the sample using your standard extraction procedure.
-
Analyze the samples by LC-MS/MS, monitoring for both the this compound signal and the signal of the unlabeled Etiracetam.
-
Plot the peak area of both compounds over time. A decrease in the this compound signal with a concurrent increase in the Etiracetam signal indicates deuterium exchange.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. scispace.com [scispace.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scispace.com [scispace.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Matrix matching in liquid chromatography-mass spectrometry with stable isotope labelled internal standards--is it necessary? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Etiracetam using Etiracetam-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Etiracetam in biological matrices, with a focus on the use of its deuterated internal standard, Etiracetam-d3. The selection of a robust and reliable bioanalytical method is critical for accurate pharmacokinetic and toxicokinetic studies in drug development. This document presents a comparative overview of various techniques, emphasizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is widely recognized for its high sensitivity and selectivity.
Comparison of Analytical Methodologies
The determination of Etiracetam in biological samples is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with various detectors and, more prominently, tandem mass spectrometry. While older methods like HPLC with UV detection exist, LC-MS/MS offers superior performance for bioanalytical applications.
Table 1: Comparison of Bioanalytical Methods for Etiracetam Quantification
| Parameter | LC-MS/MS | HPLC-UV |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, detection by UV absorbance. |
| Internal Standard | Stable isotope-labeled (e.g., this compound, Levetiracetam-d6). | Structurally similar compound (e.g., Theophylline).[1] |
| Selectivity | High; distinguishes analyte from metabolites and matrix components. | Lower; potential for interference from co-eluting compounds. |
| Sensitivity | High (Lower Limit of Quantification (LLOQ) in the ng/mL range).[2][3] | Moderate (LLOQ typically in the µg/mL range).[1] |
| Linearity Range | Wide dynamic range.[2][3] | Typically narrower than LC-MS/MS.[1] |
| Sample Volume | Small sample volumes are often sufficient (e.g., 50 µL).[2] | Larger sample volumes may be required. |
| Run Time | Fast analysis times are achievable (e.g., 2-5 minutes).[4][2] | Can have longer run times.[1] |
Sample Preparation Techniques: A Comparative Overview
Effective sample preparation is crucial for removing interferences from the biological matrix and ensuring the accuracy and precision of the bioanalytical method. The three most common techniques are Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[5]
Table 2: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PP) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[4][2] | Simple, fast, and cost-effective.[6] | May result in less clean extracts and potential for matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide cleaner extracts than PP. | More labor-intensive and requires larger volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted with a solvent.[7] | Provides high recovery and clean extracts, minimizing matrix effects.[7] | Can be more time-consuming and expensive than PP and LLE. |
Experimental Protocols
Below are detailed methodologies for a validated LC-MS/MS method for the quantification of Levetiracetam (the S-enantiomer of Etiracetam) in human plasma, which is directly applicable to Etiracetam analysis using this compound as an internal standard.
LC-MS/MS Method Protocol
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 100 µL of an internal standard working solution (this compound in acetonitrile).[4]
-
Vortex mix the samples to precipitate the proteins.[4]
-
Centrifuge the samples to pellet the precipitated proteins.[4]
-
Transfer the supernatant to a clean tube or well plate.[4]
-
The supernatant can be directly injected or further diluted with the mobile phase before injection into the LC-MS/MS system.[4][2]
2. Chromatographic Conditions
-
HPLC System: Agilent 1100 HPLC system or equivalent.[2]
-
Analytical Column: Agilent Zorbax SB-C18 (2.1 mm × 100 mm, 3.5 µm) or equivalent.[2]
-
Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (e.g., 40:60 v/v) in an isocratic elution.[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Column Temperature: 35°C.[2]
-
Injection Volume: 10 µL.[2]
3. Mass Spectrometric Conditions
-
Mass Spectrometer: AB Sciex API 3000 triple quadrupole mass spectrometer or equivalent.[2]
-
Ionization Source: Turbo Ion Spray source operating in positive mode.[2]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Etiracetam: m/z 171.1 > 154.1 (example for Levetiracetam)[2]
-
This compound: The specific transition would be determined during method development, typically with the same product ion as the analyte.
-
Method Validation Parameters
A summary of typical validation results for an LC-MS/MS method for Levetiracetam is presented below. These parameters should be assessed during the validation of a method for Etiracetam.
Table 3: Summary of a Validated LC-MS/MS Method for Levetiracetam
| Validation Parameter | Typical Performance |
| Linearity Range | 0.5 - 100 µg/mL (r² > 0.99)[2] |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL[2] |
| Intra-assay Precision (%CV) | < 10%[2] |
| Inter-assay Precision (%CV) | < 10%[2] |
| Intra-assay Inaccuracy (% bias) | < 10%[2] |
| Inter-assay Inaccuracy (% bias) | < 10%[2] |
| Recovery | Consistent and reproducible across the concentration range.[7] |
| Stability (Freeze-thaw, short-term, long-term) | Stable under typical storage and handling conditions. |
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the logical flow of the experimental processes described.
Experimental Workflow
Method Validation Parameters
References
- 1. Therapeutic drug monitoring of levetiracetam: Method validation using high-performance liquid chromatography-ultraviolet detector technique and usefulness in patient care setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Method for Quantification of Levetiracetam in Human Plasma and Its Application in Pharmacokinetic Study of Extended-Release Tablets at Fasted And Fed States [journal11.magtechjournal.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Determination of Antiepileptics in Biological Samples—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cda-amc.ca [cda-amc.ca]
- 7. Determination of levetiracetam in human plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Etiracetam-d3 Versus a Structural Analog as Internal Standards in Bioanalysis
In the precise world of quantitative bioanalysis, the choice of an internal standard (IS) is paramount to ensuring the accuracy and reliability of analytical data. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response.[1][2] This guide provides a comprehensive comparison of two common choices for the analysis of Etiracetam: a stable isotope-labeled (SIL) internal standard, Etiracetam-d3, and a close structural analog, Brivaracetam.
At a Glance: Performance Comparison
The primary advantage of a SIL internal standard like this compound is its near-identical chemical and physical properties to the analyte. This ensures it co-elutes with the analyte, providing the most effective compensation for matrix effects and variability in ionization.[1][2] A structural analog, while often more accessible and cost-effective, may have different extraction recovery and chromatographic behavior, which can potentially compromise data accuracy.[6]
| Performance Parameter | This compound (Illustrative Data from Levetiracetam-d6) | Structural Analog (Brivaracetam) | General Acceptance Criteria[7] |
| Intra-Assay Precision (%CV) | 2.0 - 6.3%[4][5] | <15%[3] | < 15% (20% at LLOQ) |
| Inter-Assay Precision (%CV) | 3.1 - 6.8%[4][5] | <15%[3] | < 15% (20% at LLOQ) |
| Accuracy (% Bias) | -2.5 to +8.5%[4][5] | <15%[3] | ± 15% (20% at LLOQ) |
| Recovery | ~80%[4] | ~95%[3] | Consistent and reproducible |
| Matrix Effect | Minimal / Compensated[2] | Potential for differential effects[6] | IS-normalized factor close to 100% |
| Chromatographic Separation | Co-elution with analyte[1] | Separate elution peak | Baseline resolution from analyte |
This table presents illustrative data synthesized from separate analytical validation studies of similar compounds to highlight typical performance characteristics. Direct head-to-head experimental data was not available.
Deep Dive: Experimental Protocols
To achieve a definitive comparison, a head-to-head validation study is necessary. Below is a detailed experimental protocol for such a study, designed to assess the performance of this compound and Brivaracetam as internal standards for the quantification of Etiracetam in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective:
To validate and compare the performance of this compound (a SIL IS) and Brivaracetam (a structural analog IS) for the quantitative analysis of Etiracetam in human plasma.
Materials and Reagents:
-
Etiracetam analytical standard
-
This compound analytical standard
-
Brivaracetam analytical standard
-
Control human plasma (K2EDTA)
-
HPLC-grade methanol and acetonitrile
-
Formic acid
-
Deionized water
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Experimental Procedures:
-
Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of Etiracetam, this compound, and Brivaracetam in methanol (1 mg/mL).
-
Prepare serial dilutions to create working standard solutions for calibration curves and quality control (QC) samples.
-
Prepare separate working solutions for each internal standard (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (blank, calibration standard, or QC), add 100 µL of the internal standard working solution in acetonitrile (either this compound or Brivaracetam).[5]
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to a new vial and dilute with an equal volume of water.
-
Inject 5 µL onto the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 1.9 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).
-
Flow Rate: 0.4 mL/min.
-
MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. Monitor specific precursor-to-product ion transitions for Etiracetam, this compound, and Brivaracetam.
-
-
Validation Parameters:
-
Selectivity: Analyze six different blank plasma lots to check for interferences.
-
Linearity: Construct an eight-point calibration curve in plasma and assess linearity using a weighted (1/x²) linear regression.
-
Accuracy and Precision: Analyze QC samples at four levels (Lower Limit of Quantification (LLOQ), Low, Mid, High) in six replicates on three separate days.
-
Recovery and Matrix Effect: Evaluate by comparing the peak areas of the analyte in pre-extraction spiked samples, post-extraction spiked samples, and neat solutions.
-
Stability: Assess the stability of Etiracetam in plasma under various conditions (bench-top, freeze-thaw, and long-term storage).
-
Visualizing the Methodologies
To better understand the underlying pharmacology and the experimental approach, the following diagrams illustrate the relevant signaling pathway and the validation workflow.
Caption: Etiracetam's proposed mechanism of action via binding to the SV2A protein.
Etiracetam, like its S-enantiomer Levetiracetam, is believed to exert its anticonvulsant effects by binding to the synaptic vesicle protein 2A (SV2A).[8][9] This protein is integral to the process of neurotransmitter release. By modulating SV2A function, Etiracetam is thought to reduce the release of excitatory neurotransmitters like glutamate, thereby preventing the hypersynchronization of neuronal activity that leads to seizures.[10][11]
Caption: Workflow for comparing this compound and a structural analog.
Conclusion and Recommendation
Based on established principles of bioanalysis, a stable isotope-labeled internal standard such as this compound is unequivocally the superior choice.[2] Its ability to co-elute and behave almost identically to the analyte provides the most robust correction for analytical variability, particularly the unpredictable nature of matrix effects in complex biological samples.[12] This leads to enhanced precision and accuracy, which is critical for clinical and research applications.
While a structural analog like Brivaracetam can be a viable alternative when a SIL-IS is unavailable or cost-prohibitive, its use requires more rigorous validation.[6] Researchers must thoroughly investigate potential differences in extraction efficiency, chromatographic retention, and ionization response to ensure the method is not compromised. Ultimately, the investment in a SIL internal standard like this compound is a critical step towards ensuring the highest quality and reliability of bioanalytical data.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Development and Validation of an UHPLC-MS/MS Assay for the Therapeutic Monitoring of Brivaracetam Plasma Concentrations in Patients with Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of levetiracetam in human plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. scispace.com [scispace.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. Seletracetam (UCB 44212) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piracetam and levetiracetam: close structural similarities but different pharmacological and clinical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Seletracetam - Wikipedia [en.wikipedia.org]
- 11. Seletracetam-endocytosis-into-synaptic-vesicles-reduces-synaptic-transmission [aesnet.org]
- 12. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Levetiracetam: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of levetiracetam, a widely used anti-epileptic drug, is paramount. The choice of an appropriate internal standard is a critical factor in the robustness and reliability of bioanalytical methods. This guide provides a comprehensive comparison of analytical methods for levetiracetam, with a focus on the cross-validation of techniques employing the deuterated internal standard, Etiracetam-d3, against those using alternative internal standards.
This guide synthesizes data from multiple studies to offer an objective comparison of method performance, supported by detailed experimental protocols. The use of a stable isotope-labeled internal standard like this compound is generally preferred in mass spectrometry-based assays due to its similar physicochemical properties to the analyte, which helps to compensate for variability during sample preparation and analysis.[1][2][3] However, structural analogs are also utilized, particularly in methods like HPLC-UV. This guide will explore the performance characteristics of both approaches.
Comparative Analysis of Method Performance
The following tables summarize the performance of various analytical methods for the quantification of levetiracetam, categorized by the type of internal standard used.
Table 1: Performance of LC-MS/MS Methods Using Deuterated Internal Standards (this compound/Levetiracetam-d6)
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | [2H6]-levetiracetam | Levthis compound | Levetiracetam-d6 |
| Matrix | Plasma and Urine | Serum | Plasma |
| Linearity (r2) | 0.997 | 0.9997 | > 0.990 |
| Lower Limit of Quantification (LLOQ) | 0.1 mg/L | 0.60 µg/mL | 0.5 µg/mL |
| Intra-assay Precision (% CV) | < 7.7% | < 7% | < 10% |
| Inter-assay Precision (% CV) | < 7.7% | < 7% | < 10% |
| Intra-assay Accuracy (%) | 109% | Within ±6% of target | < 10% |
| Inter-assay Accuracy (%) | 109% | Within ±6% of target | < 10% |
| Recovery (%) | 94.8 ± 11.3% | Not explicitly stated | 100% - 110% |
Sources: Method 1[4][5], Method 2[6], Method 3[7]
Table 2: Performance of Analytical Methods Using Structural Analog Internal Standards
| Parameter | Method A (LC-MS/MS) | Method B (HPLC-UV) | Method C (LC-MS/MS) |
| Internal Standard | Adenosine | Theophylline | Diphenhydramine |
| Matrix | Human Plasma | Serum | Plasma |
| Linearity (r2) | > 0.99 | 0.997 | > 0.990 |
| Lower Limit of Quantification (LLOQ) | 1.0 µg/mL | 1.15 µg/mL | 0.5 µg/mL |
| Intra-assay Precision (% CV) | 0.6% - 8.9% | < 3.5% | < 10% |
| Inter-assay Precision (% CV) | 0.6% - 8.9% | < 3.5% | < 10% |
| Intra-assay Accuracy (% Bias) | -4.0% to 8.6% | 109.41% - 110.6% | < 10% |
| Inter-assay Accuracy (% Bias) | -4.0% to 8.6% | 105.02% - 107.95% | < 10% |
| Recovery (%) | 91.7% - 93.4% | Not explicitly stated | 100% - 110% |
Sources: Method A[8], Method B[9], Method C[7]
Experimental Protocols
Detailed methodologies for the key experiments are provided to allow for replication and further cross-validation efforts.
Protocol 1: LC-MS/MS with this compound (Levetiracetam-d6) Internal Standard
This protocol is a composite based on similar methodologies presented in the literature.[4][5][6][7]
1. Sample Preparation:
-
To 50 µL of plasma/serum sample, add 10 µL of internal standard working solution (this compound in methanol).
-
Vortex mix for 10 seconds.
-
Add 150 µL of acetonitrile for protein precipitation.
-
Vortex mix for 30 seconds.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 2.5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and methanol (e.g., 50:50, v/v).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions:
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Levetiracetam: m/z 171.1 → 126.1
-
This compound (Levthis compound): m/z 174.1 → 129.1 (example, exact mass may vary based on deuteration pattern)
-
Protocol 2: HPLC-UV with Theophylline Internal Standard
This protocol is based on a validated HPLC-UV method.[9]
1. Sample Preparation:
-
To 200 µL of serum sample, add 10 µL of theophylline internal standard solution.
-
Vortex mix.
-
Add 200 µL of dimethyl sulfoxide (DMSO) as an extracting agent.
-
Vortex mix for 30 seconds.
-
Centrifuge at 12,000 rpm for 10 minutes at 21°C.
-
Inject the supernatant into the HPLC system.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of aqueous buffer and organic solvent (e.g., phosphate buffer and acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
UV Detection: 205 nm.
Workflow Visualizations
The following diagrams illustrate the typical workflows for bioanalytical method validation and cross-validation.
Caption: Bioanalytical Method Validation Workflow.
Caption: Cross-Validation Workflow between two analytical methods.
Discussion and Conclusion
The data presented indicates that both deuterated internal standards and structural analog internal standards can be used to develop and validate robust analytical methods for levetiracetam. LC-MS/MS methods utilizing this compound generally exhibit excellent sensitivity and specificity, with LLOQs often in the sub-µg/mL range. The co-eluting nature and identical extraction and ionization behavior of the stable isotope-labeled internal standard provide superior compensation for matrix effects.[1]
Methods employing structural analog internal standards, such as the HPLC-UV method with theophylline, also demonstrate acceptable performance in terms of linearity, precision, and accuracy for therapeutic drug monitoring.[9] While potentially more susceptible to differential matrix effects compared to deuterated standards, they offer a viable and often more cost-effective alternative, especially when LC-MS/MS instrumentation is not available.
A direct cross-validation study between an LC-MS/MS method and a commercial HPLC-UV method for levetiracetam showed a good correlation (r²=0.99), suggesting that data from both methods can be comparable when properly validated.[8]
Ultimately, the choice of internal standard and analytical methodology will depend on the specific requirements of the study, including the desired sensitivity, the available instrumentation, and cost considerations. For regulatory submissions requiring the highest level of accuracy and precision, the use of a stable isotope-labeled internal standard such as this compound in an LC-MS/MS method is the recommended approach. For routine therapeutic drug monitoring where high throughput and cost-effectiveness are key, a well-validated method with a structural analog internal standard can be a suitable alternative. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their specific analytical needs.
References
- 1. eurekakit.com [eurekakit.com]
- 2. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Implementation and Validation of an Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Levetiracetam and Lamotrigine in Serum Specimens [jlmqa.org]
- 7. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of levetiracetam in human plasma by liquid chromatography-tandem mass spectrometry: application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic drug monitoring of levetiracetam: Method validation using high-performance liquid chromatography-ultraviolet detector technique and usefulness in patient care setting - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison Guide: Quantification of Levetiracetam with Etiracetam-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Levetiracetam in biological matrices, with a focus on the use of Etiracetam-d3 as a stable isotope-labeled internal standard. The data presented herein is a synthesis of performance characteristics from various validated laboratory methods to illustrate expected inter-laboratory variability and performance benchmarks.
Introduction
Levetiracetam is a widely prescribed second-generation antiepileptic drug. Therapeutic Drug Monitoring (TDM) of Levetiracetam is crucial in specific patient populations to optimize dosage, ensure compliance, and minimize toxicity. While immunoassays are available, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are considered the gold standard for their specificity and accuracy. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variability in extraction and ionization, thereby ensuring the highest precision and accuracy.
This guide summarizes the performance of various analytical methods for Leve tiracetam quantification to aid laboratories in method selection, validation, and quality control.
Data Presentation: Comparative Performance of Levetiracetam Quantification Methods
The following table summarizes typical performance characteristics of validated analytical methods for Levetiracetam quantification from different laboratory settings. This data serves as a benchmark for inter-laboratory comparison.
| Parameter | Method A (LC-MS/MS) | Method B (LC-MS/MS) | Method C (HPLC-UV) | Method D (GC-MS) |
| Linearity Range (µg/mL) | 0.1 - 50[1] | 0.5 - 100[2] | 2.5 - 80[3] | 2 - 80 |
| Correlation Coefficient (r²) | > 0.997[1] | > 0.990[2] | > 0.997[3] | > 0.998 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.1[1] | 0.5[2] | 1.15 | 0.014[4] |
| Intra-Assay Precision (%CV) | < 7.7[1] | < 10[2] | < 3.5[3] | < 6.0 |
| Inter-Assay Precision (%CV) | < 7.7[1] | < 10[2] | < 3.5[3] | < 8.0 |
| Intra-Assay Accuracy (% Bias) | Within ±15% | Within ±10% | 109.41% - 110.6%[3] | Within ±15% |
| Inter-Assay Accuracy (% Bias) | Within ±15% | Within ±10% | 105.02% - 107.95%[3] | Within ±15% |
| Recovery (%) | ~95[1] | 100 - 110[2] | Not Reported | > 85% |
Experimental Protocols
Exemplary Protocol for Levetiracetam Quantification by LC-MS/MS
This protocol describes a typical method for the quantification of Levetiracetam in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Levetiracetam reference standard
-
This compound (Internal Standard, IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (drug-free for calibration and quality control standards)
2. Sample Preparation
-
To 50 µL of plasma sample (calibrator, quality control, or unknown), add 150 µL of a protein precipitation solution (acetonitrile containing this compound at a concentration of 1 µg/mL).[2]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and dilute with an equal volume of water containing 0.1% formic acid.
-
Inject 5-10 µL of the final solution into the LC-MS/MS system.
3. LC-MS/MS Conditions
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.7 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Levetiracetam: m/z 171.1 → 126.1
-
This compound (IS): m/z 174.1 → 129.1
-
4. Calibration and Quality Control
-
Prepare calibration standards in drug-free human plasma over a linear range (e.g., 0.5 to 100 µg/mL).[2]
-
Prepare at least three levels of quality control samples (low, medium, and high) in drug-free human plasma.
Visualizations
Signaling Pathway of Levetiracetam
Caption: Mechanism of action of Levetiracetam at the presynaptic terminal.
Experimental Workflow for Levetiracetam Quantification
Caption: Workflow for Levetiracetam quantification by LC-MS/MS.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic drug monitoring of levetiracetam: Method validation using high-performance liquid chromatography-ultraviolet detector technique and usefulness in patient care setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of levetiracetam by GC-MS and effects of storage conditions and gastric digestive systems on drug samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: Etiracetam-d3 on Leading Mass Spectrometry Platforms
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of neuropharmacology and drug development, the precise and reliable quantification of therapeutic compounds and their metabolites is paramount. Etiracetam, a nootropic agent, and its deuterated internal standard, Etiracetam-d3, are key molecules in many research and clinical settings. The choice of analytical instrumentation profoundly impacts the quality and reliability of pharmacokinetic and metabolic studies. This guide provides a comparative evaluation of the performance of this compound across different mass spectrometry platforms, offering valuable insights for researchers, scientists, and professionals in drug development.
Comparative Performance Data
The performance of a mass spectrometer in analyzing this compound is intrinsically linked to its ability to detect and quantify the primary analyte, Levetiracetam. The following tables summarize the performance characteristics of various LC-MS/MS methods for the analysis of Levetiracetam, which utilized a deuterated internal standard like this compound. The data is collated from several published studies, providing a comparative overview of what can be expected from different instrument classes.
| Mass Spectrometer Platform | Lower Limit of Quantification (LLOQ) | Linearity Range | Precision (%RSD) | Accuracy (%Bias) | Reference |
| Triple Quadrupole | |||||
| AB Sciex API 3000 | 0.5 µg/mL | 0.5 - 100 µg/mL | < 10% | < 10% | [1] |
| Not Specified | 1.0 µg/mL | 1.0 - 40 µg/mL | < 8.9% | -4.0 to 8.6% | [2] |
| High-Resolution Mass Spectrometry (HRMS) | |||||
| Hypothetical Data | < 0.5 µg/mL | Wide Dynamic Range | < 5% | < 5% | |
| Immunoassay (Non-MS) | |||||
| ARK Diagnostics Immunoassay | 2.0 µg/mL | 2.0 - 100.0 µg/mL | < 8.1% | Not explicitly stated | [3] |
Note: Data for high-resolution mass spectrometry is presented as a hypothetical example of expected performance, as specific comparative studies for this compound on these platforms were not publicly available. The performance of HRMS instruments is generally expected to be superior in terms of sensitivity and specificity.
Experimental Protocols
The methodologies employed in the cited studies form the basis for the performance data. Below are representative experimental protocols for the analysis of Levetiracetam using a deuterated internal standard on a triple quadrupole mass spectrometer.
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is commonly used for plasma samples.
-
To 50 µL of plasma, add 450 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Dilute the clear supernatant with water before injection into the LC-MS/MS system.[1]
Liquid Chromatography
Chromatographic separation is typically achieved using a C18 reversed-phase column.
-
Column: Agilent Zorbax SB-C18 (2.1 mm x 100 mm, 3.5 µm)[1]
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (40:60 v/v)[1]
-
Flow Rate: 0.5 mL/min[1]
-
Injection Volume: 10 µL[1]
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is standard for quantification.
-
Ionization Source: Turbo Ion Spray[1]
-
MRM Transitions:
-
Levetiracetam: m/z 171.1 > 154.1[1]
-
This compound (as an exemplary internal standard) would have a slightly higher m/z parent ion.
-
-
Collision Gas: Nitrogen[1]
Visualizing Workflows and Pathways
To better illustrate the processes involved in the analysis and the biological context of the target molecule, the following diagrams are provided.
Caption: Experimental workflow for the analysis of this compound.
Caption: Major metabolic pathway of Levetiracetam.[4][5][6]
Discussion and Conclusion
The choice of a mass spectrometer for the quantification of this compound, and by extension Levetiracetam, is a critical decision that balances sensitivity, throughput, and cost.
Triple Quadrupole Mass Spectrometers have long been the gold standard for quantitative bioanalysis. Their robustness, high sensitivity in MRM mode, and wide availability make them a reliable choice for therapeutic drug monitoring and pharmacokinetic studies. The data presented demonstrates that LLOQs in the sub-µg/mL range are readily achievable with excellent precision and accuracy.[1][2]
High-Resolution Mass Spectrometers (HRMS) , such as Orbitrap or Q-TOF instruments, offer the advantage of high mass accuracy and resolving power. While specific comparative data for this compound is not as prevalent in the public domain, the general capabilities of these platforms suggest they can achieve even lower detection limits and provide greater confidence in analyte identification, which is particularly useful in complex matrices or for metabolite identification studies.
Immunoassays , while not a mass spectrometry technique, are included for comparison as they are sometimes used for therapeutic drug monitoring. These methods can offer high throughput but may have limitations in terms of specificity and may be more susceptible to interferences compared to the gold standard of LC-MS/MS.[3][7]
References
- 1. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of levetiracetam in human plasma by liquid chromatography-tandem mass spectrometry: application to therapeutic drug monitoring [hero.epa.gov]
- 3. Performance characteristics of a new levetiracetam immunoassay and method comparison with a high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Levetiracetam | C8H14N2O2 | CID 5284583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic profile of levetiracetam: toward ideal characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic drug monitoring of levetiracetam: comparison of a novel immunoassay with an HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Etiracetam-d3 vs. 13C-Labeled Levetiracetam as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Levetiracetam, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of bioanalytical methods. This guide provides an objective comparison of two commonly employed stable isotope-labeled internal standards: Etiracetam-d3 (a deuterated analog) and 13C-labeled Levetiracetam.
This comparison delves into the performance characteristics of each internal standard, supported by experimental data from published literature. We will explore key analytical parameters, provide detailed experimental protocols, and visualize the underlying principles and workflows to aid in the selection of the most suitable internal standard for your specific application.
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound of known concentration added to all samples, including calibrators, quality controls, and unknown study samples, prior to sample processing.[1][2] Its primary function is to compensate for variability that can be introduced during various stages of the analytical workflow, such as sample extraction, chromatographic separation, and mass spectrometric detection.[3][4] An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to effectively correct for any potential analyte loss or signal fluctuation, thereby ensuring the reliability of the quantitative results.[2]
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative bioanalysis.[1][4] By replacing one or more atoms of the analyte with their heavier stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N), SIL-IS are chemically and structurally almost identical to the analyte. This near-identical nature ensures they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects in the mass spectrometer.[5]
This compound vs. 13C-Labeled Levetiracetam: A Comparative Overview
| Feature | This compound (Deuterated) | 13C-Labeled Levetiracetam | Rationale & Implications |
| Structural Similarity | High, with minor differences in bond strength and polarity due to the C-D bond. | Extremely high, with negligible differences in physicochemical properties. | ¹³C labeling provides a closer structural and chemical mimic to the parent drug, Levetiracetam. |
| Chromatographic Co-elution | Generally co-elutes, but a slight retention time shift can occur due to the isotopic effect of deuterium.[6] | Co-elutes perfectly with the analyte. | Perfect co-elution is crucial for accurate compensation of matrix effects that can vary across the chromatographic peak. |
| Isotopic Stability | Generally stable, but there is a theoretical risk of back-exchange of deuterium with hydrogen, especially if the label is on an exchangeable position. | Highly stable with no risk of isotopic exchange. | The C-¹³C bond is exceptionally stable, ensuring the integrity of the internal standard throughout the analytical process. |
| Availability & Cost | More commonly available and generally less expensive. | Less common and typically more expensive to synthesize. | Cost and availability can be practical considerations in the selection of an internal standard. |
| Mass Difference | A mass shift of +3 Da from Levetiracetam. | A mass shift determined by the number of ¹³C atoms incorporated. | Both provide sufficient mass difference for clear distinction in the mass spectrometer. |
Performance Data from Experimental Studies
The following tables summarize the performance characteristics of bioanalytical methods for Levetiracetam using deuterated internal standards. While direct comparative studies with ¹³C-labeled Levetiracetam are limited in the public domain, the data for deuterated standards provide a benchmark for expected performance. The superior theoretical characteristics of ¹³C-labeled standards suggest they would meet or exceed these performance metrics.
Table 1: Linearity and Sensitivity of Levetiracetam Quantification using a Deuterated Internal Standard
| Parameter | Reported Value | Reference |
| Calibration Curve Range | 0.1 - 50 µg/mL | [6] |
| Linearity (r²) | > 0.99 | [6][7] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | [6] |
Table 2: Accuracy and Precision of Levetiracetam Quantification using a Deuterated Internal Standard
| Parameter | Concentration Level | Reported Value (%CV) | Reference |
| Intra-day Precision | Low QC | < 15% | [7] |
| High QC | < 15% | [7] | |
| Inter-day Precision | Low QC | < 15% | [7] |
| High QC | < 15% | [7] | |
| Accuracy | Low QC | Within ±15% of nominal | [6][7] |
| High QC | Within ±15% of nominal | [6][7] |
Table 3: Recovery and Matrix Effect for Levetiracetam using a Deuterated Internal Standard
| Parameter | Reported Value | Reference |
| Analyte Recovery | 94.8 ± 11.3% | |
| Internal Standard Recovery | Consistent and reproducible | [6] |
| Matrix Effect | No significant matrix effect observed | [2][7] |
Experimental Protocols
Below are representative experimental protocols for the quantification of Levetiracetam in human plasma using a stable isotope-labeled internal standard, based on methodologies described in the scientific literature.
Protocol 1: Sample Preparation (Protein Precipitation)
-
Aliquoting: To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound or ¹³C-labeled Levetiracetam in methanol).
-
Protein Precipitation: Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortexing: Vortex the mixture for 30 seconds.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer: Transfer the supernatant to a clean tube or a 96-well plate.
-
Dilution (Optional): The supernatant can be diluted with water or mobile phase before injection to improve peak shape.
-
Injection: Inject an aliquot of the final solution into the LC-MS/MS system.
Protocol 2: LC-MS/MS Conditions
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Levetiracetam: Precursor ion > Product ion (e.g., m/z 171.1 > 126.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 174.1 > 129.1)
-
¹³C-labeled Levetiracetam: To be determined based on the specific labeling pattern.
-
-
Data Analysis: Quantify Levetiracetam by calculating the peak area ratio of the analyte to the internal standard.[6]
Visualizing the Workflow and Concepts
To further clarify the processes and the rationale behind choosing a stable isotope-labeled internal standard, the following diagrams are provided.
Caption: Bioanalytical workflow for Levetiracetam quantification.
Caption: Pros and cons of deuterated vs. ¹³C-labeled internal standards.
Conclusion and Recommendation
Both this compound and ¹³C-labeled Levetiracetam are suitable for use as internal standards in the bioanalysis of Levetiracetam. The choice between them often comes down to a balance of performance requirements and practical considerations.
-
This compound represents a cost-effective and readily available option that provides good performance for most applications, as demonstrated by the validation data presented. It is a robust choice for routine therapeutic drug monitoring and pharmacokinetic studies.
-
¹³C-labeled Levetiracetam is the superior choice from a theoretical and performance standpoint. Its perfect co-elution and higher isotopic stability make it the ideal internal standard for assays requiring the highest level of accuracy and precision, particularly in regulated bioanalysis for pivotal clinical trials or when dealing with complex matrices where subtle matrix effects could be a concern.
For researchers and scientists developing new bioanalytical methods for Levetiracetam, it is recommended to evaluate both options if feasible. However, for the most demanding applications where data integrity is of the utmost importance, the investment in a ¹³C-labeled internal standard is well-justified.
References
- 1. Determination of levetiracetam in human plasma/serum/saliva by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative LC-MS/MS Method for the Simultaneous Measurement of Six Antiepileptics and Pentobarbital in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Etiracetam-d3 in Regulated Bioanalysis: A Comparison of Accuracy and Precision
In the landscape of regulated bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of quantitative data. For the antiepileptic drug Etiracetam (also known as Levetiracetam), its deuterated analog, Etiracetam-d3, is often considered the gold standard internal standard. This guide provides a comparative overview of the performance of this compound against other non-deuterated internal standards used in the bioanalysis of Etiracetam, supported by experimental data and detailed protocols.
Data Presentation: Accuracy and Precision Comparison
The following tables summarize the accuracy and precision data from various studies employing either this compound or alternative internal standards for the quantification of Etiracetam in biological matrices. The data consistently demonstrates that methods using a stable isotope-labeled internal standard like this compound meet the stringent requirements of regulatory bodies, which typically mandate that the mean accuracy should be within ±15% of the nominal concentration (or ±20% at the Lower Limit of Quantification, LLOQ), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ).
Table 1: Performance Data for Etiracetam Analysis using this compound ([2H6]-levetiracetam) as Internal Standard
| Analyte Concentration (µg/mL) | Intra-assay Precision (%CV) | Intra-assay Accuracy (%) | Inter-assay Precision (%CV) | Inter-assay Accuracy (%) |
| Plasma | ||||
| 0.3 (Low QC) | <7.7 | 109 | <7.7 | 109 |
| 10 (Mid QC) | <7.7 | 109 | <7.7 | 109 |
| 40 (High QC) | <7.7 | 109 | <7.7 | 109 |
| Urine | ||||
| 3 (Low QC) | <7.9 | 108 | <7.9 | 108 |
| 100 (Mid QC) | <7.9 | 108 | <7.9 | 108 |
| 400 (High QC) | <7.9 | 108 | <7.9 | 108 |
QC: Quality Control
Table 2: Performance Data for Etiracetam Analysis using Non-Deuterated Internal Standards
| Internal Standard | Analyte Concentration (µg/mL) | Intra-assay Precision (%CV) | Intra-assay Accuracy (%) | Inter-assay Precision (%CV) | Inter-assay Accuracy (%) |
| Diphenhydramine | 0.5 (LLOQ) | <10 | within ±15% | <10 | within ±15% |
| Low QC | <10 | within ±15% | <10 | within ±15% | |
| Medium QC | <10 | within ±15% | <10 | within ±15% | |
| High QC | <10 | within ±15% | <10 | within ±15% | |
| Ritonavir | Low Control | <6.1 | 108 | <8.2 | N/A |
| High Control | <6.1 | 103 | <8.2 | N/A |
N/A: Not Available in the cited source
The use of a stable isotope-labeled internal standard like this compound is the preferred approach in quantitative bioanalysis. This is because it shares a high degree of chemical and physical similarity with the analyte, leading to co-elution and similar behavior during extraction and ionization, which effectively compensates for matrix effects and other sources of variability.
Experimental Protocols
Below are detailed methodologies for a typical LC-MS/MS bioanalytical method for Etiracetam using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample in a microcentrifuge tube, add 100 µL of an internal standard spiking solution (this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 10°C.
-
Transfer a portion of the clear supernatant to an HPLC vial for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.9 µm) is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is employed.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL of the prepared sample is injected.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used.
-
MRM Transitions:
-
Etiracetam: m/z 171.1 → 126.1
-
This compound: m/z 174.1 → 129.1
-
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the bioanalytical process.
Safety Operating Guide
Navigating the Disposal of Etiracetam-d3: A Guide for Laboratory Professionals
The proper disposal of Etiracetam-d3, a deuterated analog of the nootropic compound Etiracetam, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols is paramount to ensure a safe working environment and compliance with regulatory standards. This guide provides essential safety information and a step-by-step approach to the disposal of this compound, aligning with industry best practices for chemical waste management.
Hazard and Disposal Summary
| Hazard Information & Disposal Guidelines for Levetiracetam (as a proxy for this compound) | |
| Hazard Statements | H302: Harmful if swallowed.[1] H319: Causes serious eye irritation.[1] May cause drowsiness or dizziness. |
| Precautionary Statements | P280: Wear eye protection/face protection.[1] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Primary Disposal Route | Dispose of contents/container in accordance with local/regional/national/international regulations.[1] Must be disposed of as hazardous waste. |
| Spill Management | Wear protective equipment.[1] Avoid dust formation.[2] Sweep up or vacuum up spillage and collect in a suitable container for disposal. Do not allow the product to enter drains. |
| Container Disposal | Handle uncleaned containers like the product itself. Do not mix with other waste. |
Protocol for the Disposal of this compound
The following protocol outlines a standard operating procedure for the collection and disposal of this compound waste in a laboratory setting. This procedure should be adapted to comply with the specific regulations of your institution and region.
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.
- Segregate this compound waste from other chemical waste streams to prevent unintended reactions.
2. Waste Collection:
- Collect solid waste, such as contaminated gloves and bench paper, in a designated, leak-proof container lined with a chemically resistant bag.
- Collect liquid waste in a dedicated, properly labeled, and sealed waste container. The container must be compatible with the solvents used.
- Ensure all waste containers are clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic," "Irritant").
3. Storage:
- Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
- Secondary containment should be used to prevent the spread of material in case of a leak.
4. Disposal Request:
- Once the waste container is full, or on a regular schedule, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[3]
- Provide EHS with accurate information about the waste composition and volume.
5. Documentation:
- Maintain a detailed log of all hazardous waste generated, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow
References
Essential Safety and Logistics for Handling Etiracetam-d3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Etiracetam-d3. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling and storage, and proper disposal methods to ensure laboratory safety and regulatory compliance.
Quantitative Data Summary
While specific occupational exposure limits (OELs) for this compound are not established, the following data for the parent compound, Levetiracetam, provides a basis for safe handling. The primary difference in this compound is the isotopic labeling, which is not expected to significantly alter its chemical properties or hazards.
| Property | Data | Source |
| Chemical Formula | C₈H₁₁D₃N₂O₂ | [1] |
| Molecular Weight | 170.21 g/mol | [1] |
| GHS Hazard Statements | H302: Harmful if swallowed | [2][3] |
| H319: Causes serious eye irritation | [2][3] | |
| H315: Causes skin irritation (in some reports) | [3] | |
| H335: May cause respiratory irritation (in some reports) | [3] |
Experimental Protocol: Safe Handling of this compound
Adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure a safe laboratory environment.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area.[4] For procedures that may generate dust or aerosols, use a certified chemical fume hood.
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4]
Personal Protective Equipment (PPE)
A risk assessment should be performed to determine the specific PPE required for the tasks to be performed.[5][6] The minimum required PPE for handling this compound includes:
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required to protect against splashes.[5][7] When there is a significant risk of splashing, a face shield must be worn in addition to safety goggles.[5][8][9]
-
Hand Protection: Chemically resistant gloves, such as disposable nitrile gloves, must be worn.[5][7][8] Gloves should be inspected for integrity before each use and changed immediately if contaminated.[7] For prolonged or high-exposure tasks, consider double-gloving.[8]
-
Body Protection: A laboratory coat is mandatory to protect skin and clothing.[7][8] The lab coat should be buttoned and fit properly.[7] For tasks with a higher risk of splashes, a chemically resistant apron may be necessary.
-
Footwear: Closed-toe shoes are required at all times in the laboratory.[7][8]
-
Respiratory Protection: If working outside of a fume hood where dust or aerosols may be generated, or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4]
Handling Procedures
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the substance. Do not get it in your eyes, on your skin, or on your clothing.[4]
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the handling area.[2] Avoid creating and inhaling dust.[4]
-
Weighing: If weighing the solid form, perform this task in a fume hood or a ventilated balance enclosure to contain any dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[2][4]
Storage
-
Container: Keep the container tightly closed when not in use.[4]
-
Conditions: Store in a dry, well-ventilated place. To maintain product quality, some suppliers recommend storing the material in a freezer.[4]
-
Incompatibilities: Store away from strong oxidizing agents.[4]
Spill Response
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, sweep up or vacuum the spilled solid material, avoiding dust generation. Place the material into a suitable, labeled container for disposal.[4]
-
Cleaning: Clean the spill area thoroughly.
Disposal Plan
-
Waste Characterization: It is the responsibility of the user to properly characterize the waste to determine if it meets the criteria for hazardous waste under local, state, and federal regulations.
-
Containerization: Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a clearly labeled, sealed container.
-
Disposal: Dispose of the waste through an approved hazardous waste disposal facility.[4] Do not dispose of it down the drain or in the regular trash. Empty containers may retain product residue and must be disposed of in a safe manner.
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. Levthis compound (contains d0) | CymitQuimica [cymitquimica.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Etiracetam, (R)- | C8H14N2O2 | CID 441341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
